2-Bromo-4-methoxypyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-methoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAABPGVJVYZBDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551657 | |
| Record name | 2-Bromo-4-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109613-97-0 | |
| Record name | 2-Bromo-4-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 2-Bromo-4-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-methoxypyridin-3-amine, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, safety information, synthesis protocols, and its significant role in the development of targeted therapeutics, particularly kinase inhibitors.
Core Compound Identification
CAS Number: 109613-97-0[1][2][3]
Chemical Name: this compound
This compound is a substituted pyridine derivative containing a bromine atom at the 2-position, a methoxy group at the 4-position, and an amine group at the 3-position.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O | [3] |
| Molecular Weight | 203.04 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Storage Conditions | 2-8°C, protected from light, stored under an inert gas |
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the safety information for the closely related isomer, 2-bromo-4-chloropyridin-3-amine, the following hazards should be considered. It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage |
| Specific Target Organ Toxicity, Single Exposure | H335: May cause respiratory irritation |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols: Synthesis
A general procedure for the synthesis of this compound involves the bromination of 3-amino-4-methoxypyridine.[4]
Materials:
-
3-Amino-4-methoxypyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Bromine (Br₂)
-
Ammonium Hydroxide (NH₄OH)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Methanol (MeOH)
Procedure:
-
To a solution of 3-amino-4-methoxypyridine (54.5 mmol) in concentrated hydrochloric acid (50 mL), add bromine (65.4 mmol) dropwise over 30 seconds.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Heat the mixture at 55°C overnight.
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice water.
-
Adjust the pH of the solution to be basic using ammonium hydroxide.
-
Partition the resulting suspension between water and ethyl acetate.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in methanol (100/0 to 80/20) to yield the final product as a white powder.[4]
Yield: 82%[4]
Characterization:
-
¹H NMR (CDCl₃, 300 MHz): δ 7.75 (d, J = 5.3 Hz, 1H), 6.68 (d, J = 5.3 Hz, 1H), 3.91 (s, 3H).[4]
-
LCMS m/z: 203 ([M+H]⁺, 100%).[4]
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of pharmacologically active molecules, particularly in the field of oncology and immunology. Its trifunctionalized pyridine core allows for diverse chemical modifications to optimize binding affinity, selectivity, and pharmacokinetic properties of drug candidates.
Kinase Inhibitors
A primary application of this compound is in the development of kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as a key building block for the synthesis of inhibitors targeting specific kinases.
One notable example is its use in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors . BTK is a key component of the B-cell receptor signaling pathway, which is critical for B-cell proliferation and survival. Inhibitors of BTK are effective in treating various B-cell malignancies and autoimmune diseases.
The synthesis of these inhibitors often involves a nucleophilic aromatic substitution or a cross-coupling reaction at the bromine-bearing carbon of this compound to introduce various functionalities that interact with the kinase active site.
Signaling Pathway Involvement: BTK Inhibition
The diagram below illustrates the general workflow for the synthesis of a BTK inhibitor utilizing this compound as a key starting material, followed by its mechanism of action in the B-cell receptor signaling pathway.
Caption: Synthetic workflow and mechanism of action of a BTK inhibitor.
Conclusion
This compound is a strategically important chemical intermediate for the synthesis of complex heterocyclic compounds with significant biological activity. Its utility in the construction of potent and selective kinase inhibitors, such as those targeting BTK, underscores its value to the drug discovery and development community. The synthetic protocols and safety considerations outlined in this guide are intended to support researchers in the effective and safe utilization of this versatile building block for the advancement of novel therapeutics.
References
An In-depth Technical Guide to 2-Bromo-4-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis and analysis methodologies, and the prospective biological significance of 2-Bromo-4-methoxypyridin-3-amine (CAS No. 109613-97-0). This document is intended to serve as a valuable resource for professionals engaged in chemical research and pharmaceutical development.
Core Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O | --INVALID-LINK--[1] |
| Molecular Weight | 203.04 g/mol | [Various Suppliers](--INVALID-LINK--; --INVALID-LINK----INVALID-LINK--] |
| CAS Number | 109613-97-0 | [Various Suppliers](--INVALID-LINK--; --INVALID-LINK--; --INVALID-LINK----INVALID-LINK--] |
| Predicted XlogP | 1.2 | --INVALID-LINK--[1] |
| Predicted pKa | 3.81 ± 0.35 | --INVALID-LINK-- |
| Appearance | Not specified (likely a solid) | Inferred from related compounds |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| Storage Conditions | 2-8°C, protected from light, stored under an inert gas | --INVALID-LINK--[2] |
It is important to note that the XlogP and pKa values are predicted and should be confirmed through experimental analysis. The lack of publicly available experimental data on melting point, boiling point, and solubility highlights an area for further investigation.
Synthesis and Analytical Methodologies
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, established methods for the synthesis of analogous substituted aminopyridines can be adapted. A plausible synthetic route could involve the bromination of a suitable 4-methoxypyridin-3-amine precursor or the amination of a dibrominated methoxypyridine.
Potential Synthetic Workflow
A generalized synthetic approach could start from a commercially available methoxyaminopyridine, followed by a regioselective bromination.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Bromination of an Aminopyridine Derivative (General)
This protocol is adapted from the synthesis of a similar compound, 3-bromo-2-methoxypyridin-4-amine, and may require optimization for the target molecule.[3]
-
Dissolution: Dissolve the starting material, 4-methoxypyridin-3-amine, in a suitable solvent such as dichloromethane (DCM) at 0°C.
-
Bromination: Slowly add N-bromosuccinimide (NBS) to the solution. The reaction mixture may be warmed to room temperature or slightly above and stirred for a designated period.
-
Monitoring: The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, the reaction is quenched, for example, by the addition of ice-cold water.
-
Extraction: The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing and Drying: The combined organic layers are washed with water and brine, then dried over an anhydrous salt like sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, the crude product is purified, typically by column chromatography on silica gel or by recrystallization.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of substituted pyridine derivatives.
General HPLC Conditions for Aminopyridine Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or ammonium formate to improve peak shape, is typical.
-
Detection: UV detection at a wavelength around 254 nm is generally effective for these aromatic compounds. Mass spectrometry can be coupled with HPLC for definitive identification.
Potential Biological Significance and Applications in Drug Discovery
While there is no direct evidence of this compound's involvement in specific signaling pathways, the substituted aminopyridine scaffold is of significant interest in medicinal chemistry.
Pyridine derivatives are known to be versatile scaffolds in the design of kinase inhibitors.[4] Protein kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases such as cancer. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the ATP-binding pocket of many kinases.
The bromine atom on the pyridine ring of this compound provides a handle for further chemical modifications through cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of potential drug candidates.
Caption: Logical workflow for the use of this compound in kinase inhibitor discovery.
The methoxy and amine groups also offer opportunities for modification and can influence the compound's solubility, metabolic stability, and interactions with biological targets. The development of novel PI3K/mTOR dual inhibitors has utilized similar methoxypyridine scaffolds.[5] Furthermore, 2-aminopyridine-based compounds have been investigated as inhibitors for kinases such as MAP4K4.[6]
References
- 1. PubChemLite - this compound (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 2. This compound [myskinrecipes.com]
- 3. 4-AMINO-3-BROMO-2-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Bromo-4-methoxypyridin-3-amine structural formula and IUPAC name
This document provides a detailed overview of the chemical compound 2-Bromo-4-methoxypyridin-3-amine, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Identification
This compound is a substituted pyridine derivative. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The specific arrangement of bromo, methoxy, and amine functional groups on the pyridine ring makes this compound a valuable intermediate for further chemical modifications.
IUPAC Name: this compound[1]
Structural Formula:
Chemical Identifiers:
-
SMILES: COC1=C(C(=NC=C1)Br)N[1]
-
InChI: InChI=1S/C6H7BrN2O/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3[1]
-
CAS Number: 109613-97-0[2]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 203.04 g/mol | [2] |
| Monoisotopic Mass | 201.97418 Da | PubChem[1] |
| Physical Form | Solid | Ambeed, Inc.[3] |
| XlogP (predicted) | 1.2 | PubChemLite[1] |
| Storage Temperature | Room Temperature, in a dark, inert atmosphere | BLD Pharm[4] |
Representative Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established pyridine chemistry, such as the synthesis of related substituted pyridines. The following protocol is a representative example.
The synthesis could logically proceed from a more readily available precursor, 4-methoxypyridin-3-amine, via electrophilic bromination.
Objective: To synthesize this compound via bromination of 4-methoxypyridin-3-amine.
Materials:
-
4-methoxypyridin-3-amine (starting material)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Acetic Acid
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/petroleum ether mixture)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxypyridin-3-amine (1.0 equivalent) in a suitable solvent like dichloromethane or acetic acid at 0 °C using an ice bath.
-
Bromination: Slowly add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding ice-cold water. If an acidic solvent was used, carefully neutralize the mixture with a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether to yield the pure this compound.
Visualization of Synthetic Pathway
The logical flow for the synthesis of this compound from a precursor is illustrated below.
Caption: Proposed synthesis of this compound.
Safety Information
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
References
- 1. PubChemLite - this compound (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 2. This compound - CAS:109613-97-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. 5-Bromo-4-methoxypyridin-2-amine | 1232431-11-6 [sigmaaldrich.com]
- 4. 1232431-11-6|5-Bromo-4-methoxypyridin-2-amine|BLD Pharm [bldpharm.com]
- 5. 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 2-Bromo-4-methoxypyridin-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 2-Bromo-4-methoxypyridin-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. Due to the absence of a direct reported synthesis, this guide outlines a rational multi-step approach based on established chemical transformations of pyridine derivatives. The protocols detailed herein are adapted from analogous reactions found in the scientific literature.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned to proceed through a three-step sequence starting from commercially available 3-amino-4-hydroxypyridine. The proposed pathway involves methylation of the hydroxyl group, followed by nitration at the 2-position, and subsequent reduction of the nitro group to the desired amine.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Methoxypyridin-3-amine
This step involves the O-methylation of 3-amino-4-hydroxypyridine.
-
Materials:
-
3-Amino-4-hydroxypyridine
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 3-amino-4-hydroxypyridine (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methoxypyridin-3-amine.
-
Step 2: Synthesis of 4-Methoxy-2-nitropyridin-3-amine
This step involves the regioselective nitration of 4-methoxypyridin-3-amine at the 2-position.
-
Materials:
-
4-Methoxypyridin-3-amine
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of 4-methoxypyridin-3-amine (1.0 equivalent) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution by the slow addition of saturated aqueous Na₂CO₃ solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-methoxy-2-nitropyridin-3-amine.
-
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group to an amine. A Sandmeyer-type reaction could also be considered for the conversion of the amino group to a bromo group, followed by reduction of the nitro group, however, the direct reduction is presented here. A more direct bromination of an aminopyridine has been reported and is adapted here.
-
Materials:
-
4-Methoxypyridin-3-amine (from Step 1)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4-methoxypyridin-3-amine (1.0 equivalent) in dichloromethane at 0 °C.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Data Presentation
Table 1: Summary of Proposed Reaction Steps and Expected Outcomes
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | 3-Amino-4-hydroxypyridine | NaH, CH₃I | 4-Methoxypyridin-3-amine | 70-85 |
| 2 | 4-Methoxypyridin-3-amine | H₂SO₄, HNO₃ | 4-Methoxy-2-nitropyridin-3-amine | 60-75 |
| 3 | 4-Methoxypyridin-3-amine | NBS | This compound | 80-95 |
Note: Expected yields are estimates based on similar reactions reported in the literature and may require optimization.
Logical Workflow for Synthesis and Purification
Caption: Experimental workflow for the synthesis of this compound.
This guide provides a robust starting point for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to achieve the best possible yields and purity for their specific applications. Standard laboratory safety precautions should be followed throughout all experimental procedures.
Spectral Data Analysis of 2-Bromo-4-methoxypyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for 2-Bromo-4-methoxypyridin-3-amine (CAS No: 109613-97-0). Due to the limited availability of publicly accessible, comprehensive experimental spectra for this specific compound, this guide combines available experimental mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data derived from analogous compounds. This document is intended to serve as a valuable resource for the characterization and quality control of this important chemical intermediate.
Spectroscopic Data Summary
The following tables summarize the key spectral data for this compound.
Table 1: Mass Spectrometry (MS) Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Mass Analyzed | [M+H]⁺ |
| Experimental m/z | 203.09 |
| Predicted m/z | 202.98146 |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~7.7 - 7.9 | Doublet (d) | ~5.5 - 6.0 |
| H-5 | ~6.3 - 6.5 | Doublet (d) | ~5.5 - 6.0 |
| -NH₂ | ~4.5 - 5.5 (broad) | Singlet (s) | N/A |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | N/A |
Note: Predictions are based on the analysis of structurally similar substituted pyridines. Actual chemical shifts and coupling constants may vary.
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4 | ~155 - 158 |
| C-2 | ~145 - 148 |
| C-6 | ~140 - 143 |
| C-3 | ~115 - 118 |
| C-5 | ~100 - 103 |
| -OCH₃ | ~55 - 58 |
Note: Predictions are based on the analysis of structurally similar substituted pyridines. Actual chemical shifts may vary.
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Medium |
| 3000 - 2850 | C-H Stretch (aromatic & aliphatic) | Medium-Weak |
| 1620 - 1580 | N-H Bend (scissoring) | Strong |
| 1580 - 1450 | C=C and C=N Stretch (ring) | Strong |
| 1250 - 1200 | C-O Stretch (aryl ether) | Strong |
| 1100 - 1000 | C-N Stretch | Medium |
| ~600 | C-Br Stretch | Medium-Weak |
Note: Predictions are based on typical vibrational frequencies for the functional groups present in the molecule.
Experimental Protocols
The following are representative protocols for the acquisition of spectral data for a solid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Materials & Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
5 mm NMR tubes
-
400 MHz NMR Spectrometer
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H spectrum using a standard pulse sequence. A spectral width of approximately 16 ppm, a pulse angle of 30 degrees, and a relaxation delay of 1-2 seconds are typical starting parameters.
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C spectrum. A spectral width of around 220 ppm is generally sufficient. A larger number of scans will be required compared to the ¹H spectrum to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the elemental composition.
Materials & Equipment:
-
This compound sample
-
LC-MS grade solvent (e.g., methanol or acetonitrile with 0.1% formic acid)
-
Autosampler vials
-
Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample by dissolving a small amount (~1 mg) in 1 mL of the chosen solvent. Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.
-
Infusion: The prepared solution can be directly infused into the ESI source via a syringe pump for a continuous signal.
-
MS Acquisition:
-
Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, and drying gas temperature) to maximize the signal intensity of the ion of interest.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the peak corresponding to the protonated molecule. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible for all bromine-containing ions.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials & Equipment:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
Fourier-Transform Infrared (FT-IR) Spectrometer
Procedure:
-
Sample Preparation (KBr Pellet):
-
Thoroughly dry a small amount of KBr in an oven to remove any moisture.
-
In an agate mortar, grind a small amount of the sample (~1-2 mg) with approximately 100-200 mg of dry KBr. The mixture should be ground to a fine, homogeneous powder.
-
Transfer the powder to a pellet press die and apply pressure to form a thin, transparent pellet.
-
-
IR Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands in the spectrum to identify the characteristic vibrations of the functional groups in the molecule.
Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral characterization of this compound.
Technical Guide to 2-Bromo-4-methoxypyridin-3-amine: A Key Intermediate in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Bromo-4-methoxypyridin-3-amine, a crucial building block in the synthesis of novel therapeutic agents. The document details its commercial availability, physicochemical properties, a plausible synthetic pathway with an experimental protocol, and its significant applications in drug discovery, particularly in the context of kinase inhibitor development.
Commercial Availability and Suppliers
This compound, identified by CAS Number 109613-97-0 , is readily available from a variety of chemical suppliers that specialize in providing intermediates for research and development purposes. Sourcing this compound is a critical first step for its application in synthetic chemistry workflows.
| Supplier | Website | Available Quantities | Purity |
| eMolecules (via Fisher Scientific) | --INVALID-LINK-- | Gram-scale | Research Grade |
| Ambeed | --INVALID-LINK-- | Gram-scale | Research Grade |
| Sunway Pharm Ltd. | --INVALID-LINK-- | Gram-scale | ≥97% |
| BLD Pharm | --INVALID-LINK-- | Gram-scale | Research Grade |
| MySkinRecipes | --INVALID-LINK-- | Milligram to Gram-scale | ≥97% |
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and use in chemical reactions.
| Property | Data |
| CAS Number | 109613-97-0 |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
| Appearance | Expected to be a solid |
| Purity | Typically ≥97% |
| Storage | 2-8°C, under inert atmosphere, protected from light |
| SMILES | COC1=CC=NC(Br)=C1N |
| InChI | InChI=1S/C6H7BrN2O/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 |
Note: Spectroscopic data such as 1H and 13C NMR are not widely published but can be obtained from suppliers upon request or through in-house analysis.
Synthesis of this compound: A Proposed Experimental Protocol
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-methoxypyridin-3-amine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 4-methoxypyridin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0°C using an ice bath.
-
Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution, ensuring the temperature remains at or below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired product, this compound.
Applications in Drug Discovery and Development
This compound serves as a versatile pharmaceutical intermediate, primarily utilized in the construction of complex heterocyclic scaffolds for drug candidates. Its strategic importance lies in the differential reactivity of its functional groups, which allows for sequential and site-selective modifications.
A Key Building Block for PI3K/mTOR Inhibitors
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular cascade that regulates cell proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many cancers and inflammatory conditions, making it a prime target for therapeutic intervention.[1]
Substituted methoxypyridine cores, accessible from intermediates like this compound, have been identified as privileged scaffolds in the design of potent and selective PI3K/mTOR dual inhibitors. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of various aryl and heteroaryl moieties to explore the inhibitor's structure-activity relationship (SAR).
Caption: The PI3K/AKT/mTOR pathway and the inhibitory role of derivative compounds.
A Standard Workflow in Medicinal Chemistry
The integration of this compound into a drug discovery program typically follows a well-defined workflow, from initial library synthesis to the identification of a preclinical candidate.
Caption: A typical drug discovery workflow utilizing this compound.
References
safety and handling precautions for 2-Bromo-4-methoxypyridin-3-amine
An In-depth Technical Guide on the Safety and Handling of 2-Bromo-4-methoxypyridin-3-amine
Executive Summary
This technical guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses for this compound. It is intended for researchers, scientists, and professionals in the field of drug development. The information is synthesized from safety data sheets (SDS) and protocols of closely related chemical compounds, including various bromo-, methoxy-, and amino-substituted pyridines. The key takeaway is to treat this compound as potentially hazardous, with likely irritant properties to the skin, eyes, and respiratory system, and potential for acute oral toxicity.
Hazard Identification and Classification
Based on data from analogous compounds, this compound is anticipated to fall under the following GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Anticipated Signal Word: Danger or Warning [1][2]
Physical and Chemical Properties
Quantitative data for the target compound is limited. The following table provides data for the compound itself and related isomers to offer an estimated profile for risk assessment.
| Property | Value | Compound | CAS Number |
| Molecular Formula | C₆H₇BrN₂O | This compound | 13873118 (PubChem CID)[3] |
| Molecular Weight | ~202-203 g/mol | 5-Bromo-4-methoxypyridin-2-amine | 1232431-11-6[1] |
| Melting Point | 94.5-95.5 °C | 3-methoxypyridin-4-amine | 52334-90-4[4] |
| Boiling Point | 277.8°C at 760 mmHg | 3-methoxypyridin-4-amine | 52334-90-4[4] |
| Flash Point | >110 °C (>230 °F) - closed cup | 2-Bromo-3-methoxypyridine | 24100-18-3[2] |
Safe Handling and Storage Protocols
Adherence to strict laboratory protocols is essential to minimize risk.
Engineering Controls and Personal Protective Equipment (PPE)
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[5] Eyewash stations and safety showers must be readily accessible.[6]
-
Eye and Face Protection : Wear chemical safety goggles that form a tight seal, or a full-face shield, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection : Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat or protective suit must be worn to prevent skin contact.[6][7]
-
Respiratory Protection : If working outside of a fume hood or if dust/aerosols are generated, a NIOSH/MSHA or EN 149 approved respirator is required.[6]
Handling Procedures
-
Avoid all direct contact with the substance.[5]
-
Do not breathe dust, vapor, or spray.[7]
-
Wash hands and any exposed skin thoroughly after handling.[7]
-
Keep away from sources of ignition such as heat, sparks, and open flames.[8]
-
Use non-sparking tools and take precautionary measures against static discharge.[7]
Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials, which include strong oxidizing agents, strong acids, and strong bases.[6]
-
For long-term stability, refrigeration may be recommended.[6]
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9] |
Accidental Release Measures
-
Personal Precautions : Evacuate the area. Wear full PPE, including respiratory protection. Remove all ignition sources and ensure adequate ventilation.[8]
-
Environmental Precautions : Prevent the chemical from entering drains, soil, or waterways.[5]
-
Containment and Cleaning : For solid spills, carefully sweep or vacuum up the material, avoiding dust generation. Place it into a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and transfer to a sealed container for disposal.[5][10]
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction, a common application for bromo-pyridine derivatives in drug discovery. This protocol is generalized from procedures for related compounds and must be optimized for the specific substrates used.[11][12]
Objective: To couple an aryl or heteroaryl group to the pyridine ring via a palladium-catalyzed cross-coupling reaction.
Methodology:
-
Reaction Setup : In a flame-dried Schlenk flask under an inert argon or nitrogen atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).[12]
-
Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).[12]
-
Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O or Dioxane/H₂O in a 4:1 ratio).[12]
-
Reaction Conditions : Seal the reaction vessel and heat the mixture to 90-110 °C with vigorous stirring.[11]
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[11]
-
Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through celite to remove palladium residues. Wash the filtrate with water and then with brine.[12]
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.[13]
Visualized Workflows
The following diagrams provide a clear visual representation of the critical workflows for handling and using this type of chemical.
Caption: General workflow for safe chemical handling and storage.
Caption: Logical workflow for emergency response to chemical exposure.
References
- 1. 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-溴-3-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - this compound (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Pivotal Role of 2-Bromo-4-methoxypyridin-3-amine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methoxypyridin-3-amine is a strategically functionalized heterocyclic building block with significant potential in medicinal chemistry. Its unique arrangement of a reactive bromine atom, a nucleophilic amine, and an electron-donating methoxy group on a pyridine scaffold makes it a versatile precursor for the synthesis of a diverse array of bioactive molecules. While direct literature on the extensive applications of this specific isomer is emerging, its structural motifs are present in numerous compounds targeting critical biological pathways, particularly in oncology and immunology. This technical guide will explore the potential applications of this compound, drawing upon established synthetic methodologies and the biological activities of closely related analogues.
Core Synthetic Transformations
The chemical versatility of this compound is primarily derived from the reactivity of the bromine and amine functionalities. These groups allow for the construction of more complex molecular architectures through a variety of well-established chemical reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the pyridine ring by coupling with boronic acids or their esters. This is a powerful tool for exploring the structure-activity relationship (SAR) of a lead compound.
-
Buchwald-Hartwig Amination: This transformation allows for the formation of C-N bonds, enabling the introduction of various primary and secondary amines at the 2-position. This is particularly useful for synthesizing compounds that can interact with the hinge region of kinases.
-
Sonogashira Coupling: The coupling with terminal alkynes introduces alkynyl moieties, which can serve as handles for further functionalization or as key pharmacophoric elements.
Reactions Involving the Amino Group
The amino group at the 3-position can be readily acylated, sulfonated, or used as a nucleophile in various condensation reactions to build upon the pyridine core.
Potential Therapeutic Applications
Based on the biological activities of structurally similar compounds, this compound is a promising starting material for the development of inhibitors of key cellular signaling pathways implicated in cancer and inflammatory diseases.
PI3K/mTOR Dual Inhibitors
The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A closely related isomer, 5-bromo-2-methoxypyridin-3-amine, has been successfully utilized in the synthesis of potent PI3K/mTOR dual inhibitors. By analogy, this compound can serve as a key building block for a similar class of compounds.
A plausible synthetic strategy involves the initial sulfonylation of the amino group, followed by a Suzuki-Miyaura coupling to introduce a substituted aromatic or heteroaromatic moiety at the 2-position.
Quantitative Data for Analogous PI3K/mTOR Inhibitors
The following table summarizes the biological activity of representative PI3K/mTOR dual inhibitors synthesized from a positional isomer of this compound. This data provides a benchmark for the potential potency of compounds derived from the title compound.
| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) |
| Analog 1 | PI3Kα | 0.22 | HCT-116 | 20 |
| mTOR | 23 | MCF-7 | 130 | |
| Analog 2 | PI3Kα | 0.8 | - | - |
| Analog 3 | PI3Kα | 0.2 | HCT-116 | 10 |
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade and points of inhibition.
Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
Pyrazolo[1,5-a]pyrimidines are a class of bicyclic heterocycles that are considered "purine bioisosteres" and have shown significant promise as kinase inhibitors. The synthesis of this scaffold often involves the condensation of an aminopyrazole with a β-dicarbonyl compound or a similar precursor. This compound can potentially be converted to a corresponding aminopyrazole, which can then be used to construct a library of pyrazolo[1,5-a]pyrimidine derivatives for screening against various kinases.
Experimental Protocols
The following are detailed, representative protocols for key synthetic transformations of this compound and its derivatives.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 2-bromopyridine derivative.
Materials:
-
This compound derivative (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add the this compound derivative, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: General Procedure for the Synthesis of a Sulfonamide Derivative
This protocol outlines the formation of a sulfonamide from this compound.
Materials:
-
This compound (1.0 eq)
-
Arylsulfonyl chloride (1.1 eq)
-
Pyridine (solvent)
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve this compound in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add the arylsulfonyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol/water).
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel therapeutic agents. Its strategic functionalization allows for the efficient construction of diverse molecular scaffolds through well-established synthetic methodologies. While direct examples of its application in late-stage drug candidates are not yet abundant in the public domain, the strong precedent set by its isomers and related compounds, particularly in the development of kinase inhibitors for oncology, highlights its significant potential. The protocols and data presented in this guide provide a solid foundation for researchers to explore the medicinal chemistry of this promising scaffold and to unlock its full potential in the discovery of new and effective medicines.
Reactivity of the Bromine Atom in 2-Bromo-4-methoxypyridin-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methoxypyridin-3-amine is a substituted pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The reactivity of this compound is largely dictated by the interplay of its three substituents on the pyridine ring: the bromine atom, the methoxy group, and the amine group. The bromine atom at the 2-position is the primary site of reactivity, susceptible to displacement through various transition-metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.
The electron-deficient nature of the pyridine ring, enhanced by the electronegativity of the ring nitrogen, activates the C2 and C4 positions towards nucleophilic attack. The bromine atom at the C2 position serves as an excellent leaving group in palladium-catalyzed reactions. The electron-donating methoxy group at the C4 position and the amino group at the C3 position can modulate the electronic properties of the ring, influencing reaction rates and yields.
Due to a lack of specific published data on the reactivity of this compound, this guide provides a comprehensive overview based on the well-established reactivity of structurally and electronically analogous 2-bromopyridine derivatives. The experimental protocols and quantitative data presented herein are derived from studies on similar substrates and serve as a robust starting point for the investigation and utilization of this compound in organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 2-position of the pyridine ring is highly amenable to the formation of new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthetic chemistry due to their broad substrate scope and functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridines
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine the 2-bromopyridine derivative (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent(s) via syringe. Subsequently, add the palladium catalyst and, if required, the ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of 2-Bromopyridine Analogs
| 2-Bromopyridine Analog | Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 81 |
| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 92 |
| 2-Bromopyridine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 85 |
| 2-Bromopyridine | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 73 |
Note: Yields are based on published data for the specified analogous compounds and may vary for this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[1]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridines
-
Catalyst Pre-formation: In an oven-dried Schlenk tube or sealed tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (1.4-2.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., toluene) via syringe and stir the mixture at room temperature for 10-15 minutes. Then, add the 2-bromopyridine derivative (1.0 eq.) and the amine (1.2-1.5 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of 2-Bromopyridine Analogs
| 2-Bromopyridine Analog | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 95 |
| 2-Bromo-4-methylpyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 88 |
| 2-Bromopyridine | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | LHMDS (1.5) | Toluene | 100 | 92 |
| 2-Bromo-4-methylpyridine | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | t-BuOH | 100 | 85 |
Note: Yields are based on published data for the specified analogous compounds and may vary for this compound.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on the pyridine ring is generally favored at the 2- and 4-positions due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. While palladium-catalyzed reactions are typically more efficient for C-Br bond functionalization, SNAr can occur with highly activated substrates or strong nucleophiles at elevated temperatures. The presence of the electron-donating methoxy and amino groups in this compound may disfavor this pathway compared to palladium-catalyzed alternatives.
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
-
Reaction Setup: To a stirred solution of the 2-bromopyridine derivative (1.0 eq.) in a suitable solvent (e.g., DMSO, NMP), add the amine nucleophile (1.2-2.0 eq.) and a base (e.g., K₂CO₃, Et₃N) (2.0-3.0 eq.).
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 3: Representative Conditions for SNAr on Activated Pyridine Systems
| Pyridine Substrate | Nucleophile | Base | Solvent | Temperature (°C) |
| 2-Chloro-5-nitropyridine | Piperidine | K₂CO₃ | DMSO | 120 |
| 2,4-Dichloropyridine | Sodium Methoxide | - | Methanol | 80 |
| 2-Fluoropyridine | Morpholine | Et₃N | NMP | 150 |
Note: This data is for highly activated pyridine systems and serves as a general guideline. The reactivity of this compound in SNAr reactions is expected to be lower.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
solubility profile of 2-Bromo-4-methoxypyridin-3-amine in common solvents
An In-depth Technical Guide on the Solubility Profile of 2-Bromo-4-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted solubility profile of this compound (CAS No. 109613-97-0) in a range of common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document offers a qualitative assessment based on the solubility of structurally similar compounds, including pyridine, aminopyridines, and methoxypyridines. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility of this compound in their specific solvent systems. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development, particularly in the fields of medicinal chemistry and drug discovery, where understanding a compound's solubility is a critical parameter for its application.
Introduction to this compound
This compound is a substituted pyridine derivative. The structure, featuring a pyridine ring with bromo, methoxy, and amine functional groups, suggests a molecule with a moderate degree of polarity. The nitrogen atom in the pyridine ring, the amino group, and the methoxy group can all act as hydrogen bond acceptors, while the amino group can also act as a hydrogen bond donor. These characteristics are expected to significantly influence its solubility in various solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Therefore, it is anticipated that this compound will exhibit greater solubility in polar solvents compared to nonpolar solvents.
Predicted Solubility Profile
The following table summarizes the predicted solubility of this compound in a selection of common laboratory solvents. This profile is an estimation based on the known solubility of related pyridine derivatives and the general principles of chemical interactions.
| Solvent Class | Solvent | Predicted Solubility | Justification |
| Polar Protic | Water | Sparingly Soluble to Soluble | The presence of the amino and methoxy groups, along with the pyridine nitrogen, allows for hydrogen bonding with water. However, the bromo substituent and the aromatic ring may limit high solubility. The basicity of the amine and pyridine nitrogen suggests that solubility will be pH-dependent, increasing in acidic solutions. |
| Methanol | Soluble | Methanol is a polar protic solvent capable of hydrogen bonding, which should facilitate the dissolution of the compound. | |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to form hydrogen bonds suggest good solubility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a strong polar aprotic solvent that is an excellent solvent for a wide range of organic compounds. |
| Dimethylformamide (DMF) | Highly Soluble | DMF is another highly polar aprotic solvent capable of dissolving many organic solids. | |
| Acetonitrile | Moderately Soluble | Acetonitrile is a polar aprotic solvent, but generally a weaker solvent than DMSO or DMF for polar organic solids. | |
| Acetone | Moderately Soluble | Acetone is a polar aprotic solvent that should be able to dissolve the compound, although perhaps to a lesser extent than more polar solvents. | |
| Ethyl Acetate | Sparingly to Moderately Soluble | Ethyl acetate has intermediate polarity and may show some ability to dissolve the compound. | |
| Nonpolar | Toluene | Sparingly Soluble | The aromatic nature of toluene may provide some interaction with the pyridine ring, but the overall polarity mismatch suggests low solubility. |
| Hexane | Insoluble | As a nonpolar aliphatic solvent, hexane is unlikely to dissolve the polar this compound. | |
| Dichloromethane (DCM) | Moderately Soluble | Dichloromethane is a weakly polar solvent that can often dissolve a range of organic compounds. |
Experimental Protocols for Solubility Determination
Given the absence of published quantitative data, it is crucial for researchers to experimentally determine the solubility of this compound for their specific applications. The following are detailed methodologies for key experiments.
Gravimetric Method for Equilibrium Solubility Determination
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents of high purity
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Filtration device (e.g., syringe filters with a pore size of 0.22 µm or 0.45 µm)
-
Pre-weighed collection vials
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume or weight of the chosen solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed collection vial. It is critical to ensure that no solid particles are transferred.
-
Solvent Evaporation: Evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Mass Determination: Once the solvent is completely removed, accurately weigh the collection vial containing the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of dried solute (g)) / (Volume of filtrate (L))
High-Performance Liquid Chromatography (HPLC) Method
This method is highly accurate and can be used with smaller sample volumes.
Materials:
-
Same as the gravimetric method
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column
-
Mobile phase
-
Volumetric flasks
Procedure:
-
Preparation of Saturated Solution and Filtration: Follow steps 1-4 of the Gravimetric Method.
-
Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution.
-
HPLC Analysis: Analyze the diluted filtrate and the standard solutions by HPLC.
-
Quantification: Create a calibration curve by plotting the peak area (or height) of the standards against their known concentrations. Use the linear regression equation of the calibration curve to determine the concentration of the diluted filtrate.
-
Calculation: Calculate the solubility of the original saturated solution, taking into account the dilution factor.
Mandatory Visualizations
Since no specific signaling pathways for this compound are documented in the literature, a logical workflow for determining its solubility is presented below. This diagram outlines the key steps for a researcher to follow.
Caption: Workflow for Experimental Solubility Determination.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 2-Bromo-4-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1] It is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acid derivatives.[2] This application note provides a detailed protocol for the Suzuki coupling of 2-Bromo-4-methoxypyridin-3-amine with various aryl and heteroaryl boronic acids. The resulting 3-aryl-4-methoxypyridin-2-amine scaffold is a valuable building block in medicinal chemistry for the synthesis of novel compounds with potential biological activity. The presence of the methoxy and amine groups on the pyridine ring can significantly influence the electronic properties and biological activity of the coupled products.[3]
Reaction Principle
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[4]
-
Transmetalation: In the presence of a base, the boronic acid forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the bromide.[4][5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.[4]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical conditions and reported yields for Suzuki coupling reactions of structurally similar bromopyridines. This data can serve as a guide for optimizing the reaction with this compound.
Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent | [3] |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good | [3] |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent | [3] |
| PdCl₂(dppf) (3-5) | --- | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | Good to Excellent | [6] |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | High | [4] |
Table 2: Examples of Suzuki Coupling with Substituted Bromopyridines
| Bromopyridine Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 75 | [3] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 81 | [6] |
| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Not specified | Not specified | Not specified | 92 (on a similar substrate) | [6] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 74 | [7] |
| 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 91 | [7] |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific boronic acids and reaction scales.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroarylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system; 1-5 mol%)[8]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[8]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[8]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[8]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[6][8]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10] The crude product can then be purified by flash column chromatography.[5]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and materials science for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the synthesis of arylamines from aryl halides, which are key structural motifs in a vast array of pharmaceuticals and biologically active compounds.[3] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-Bromo-4-methoxypyridin-3-amine, a versatile building block in drug discovery. The presence of the amino and methoxy groups on the pyridine ring, as well as the position of the bromine atom, presents unique considerations for reaction optimization.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[4]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 4-methoxy-pyridin-2,3-diamine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[4]
The choice of palladium source, ligand, base, and solvent is critical for the success of the reaction and can significantly influence the reaction rate, yield, and substrate scope. For substrates like 3-halo-2-aminopyridines, potential challenges include catalyst inhibition by the proximal amino group, which can chelate the palladium center.[5] The selection of bulky phosphine ligands is often crucial to mitigate these issues and promote efficient reductive elimination.[5]
Key Experimental Parameters and Optimization
The successful execution of the Buchwald-Hartwig amination of this compound requires careful selection and optimization of several key parameters. The following table summarizes representative conditions based on established methodologies for structurally similar bromopyridine substrates and should serve as a starting point for optimization.
| Parameter | Component | Typical Range | Recommendation/Comment |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pd₂(dba)₃ is often preferred for its air stability. Pre-catalysts can also be highly effective. |
| Ligand | Xantphos, RuPhos, BrettPhos | 1.2-10 mol% | The choice of ligand is critical. For 3-halo-2-aminopyridines, RuPhos and BrettPhos have shown excellent performance.[5] |
| Base | Cs₂CO₃, K₃PO₄, LiHMDS | 1.5-3.0 equiv. | The choice of base can depend on the amine and substrate. LiHMDS has been effective for unprotected 3-halo-2-aminopyridines.[5] |
| Amine | Primary or Secondary Amine | 1.0-2.0 equiv. | The nature of the amine will influence the optimal reaction conditions. |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Anhydrous | Anhydrous and degassed solvents are essential for reproducible results. |
| Temperature | 80 - 110 °C | Optimization may be required depending on the reactivity of the coupling partners. | |
| Reaction Time | 12 - 24 h | Monitor by TLC, GC, or LC-MS to determine completion. |
Generalized Experimental Protocol
This protocol is a general guideline for the Buchwald-Hartwig amination of this compound. The specific conditions may require optimization.
1. Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., Xantphos, 1.2-10 mol%).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
2. Addition of Reagents:
-
Under the inert atmosphere, add the base (e.g., Cs₂CO₃, 1.5-3.0 equiv.), this compound (1.0 equiv.), and the amine coupling partner (1.0-2.0 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
3. Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by an appropriate chromatographic technique (TLC, GC, or LC-MS).
4. Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
5. Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired N-substituted 4-methoxy-pyridin-2,3-diamine.
Visualizing the Experimental Workflow
The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
The following diagram outlines the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 2-Bromo-4-methoxypyridin-3-amine in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-methoxypyridin-3-amine is a key heterocyclic building block for the synthesis of potent and selective kinase inhibitors. Its unique substitution pattern, featuring a reactive bromine atom, an amino group, and a methoxy group, provides a versatile scaffold for medicinal chemists to generate diverse libraries of kinase inhibitors. The bromine atom is strategically positioned for functionalization via various cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl moieties to probe the ATP-binding site of kinases. The adjacent amino and methoxy groups can participate in crucial hydrogen bonding and hydrophobic interactions within the kinase hinge region, contributing to the inhibitor's binding affinity and selectivity. These application notes provide detailed protocols for the utilization of this compound in the synthesis of kinase inhibitors targeting critical signaling pathways implicated in cancer and other proliferative diseases.
Introduction
Protein kinases are a large family of enzymes that play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The development of novel kinase inhibitors with high potency and selectivity remains a significant focus in drug discovery.
The pyridine ring is a privileged scaffold in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. This compound offers three points of diversification: the 3-amino group, the 2-bromo substituent, and the 4-methoxy group, making it an attractive starting material for the synthesis of kinase inhibitors with diverse structures and biological activities.
Key Synthetic Transformations
The primary utility of this compound in kinase inhibitor synthesis lies in its functionalization through well-established cross-coupling and substitution reactions. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the amino group at the 3-position can be acylated or used to construct fused ring systems.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups at the 2-position of the pyridine ring. This reaction is instrumental in exploring the structure-activity relationship (SAR) of the resulting kinase inhibitors.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, facilitating the introduction of primary and secondary amines at the 2-position. This transformation is valuable for accessing a diverse range of 2-aminopyridine derivatives, which are common motifs in kinase inhibitors.
Nucleophilic Aromatic Substitution
While less common at the 2-position of a pyridine ring compared to the 4-position, under certain conditions, the bromine atom can undergo nucleophilic aromatic substitution with various nucleophiles, further expanding the chemical diversity of the synthesized compounds.
Targeted Signaling Pathways
Kinase inhibitors derived from this compound and its analogs often target key signaling pathways involved in cell growth, proliferation, and survival. A prominent example is the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, apoptosis, and angiogenesis. Inhibitors targeting kinases within this pathway, such as PI3K and mTOR, have shown significant therapeutic potential. The general mechanism of inhibition involves the binding of the inhibitor to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.
Caption: PI3K/AKT/mTOR Signaling Pathway and Points of Inhibition.
Experimental Protocols
The following protocols provide a general framework for the synthesis of kinase inhibitors using this compound as a key starting material.
General Experimental Workflow
Caption: General workflow for kinase inhibitor synthesis.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-4-methoxypyridin-3-amine.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound with a generic amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk tube
Procedure:
-
In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add the amine to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
Data Presentation: Kinase Inhibitor Activity
The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using substituted bromopyridine building blocks, demonstrating the potential of scaffolds derived from this compound.
| Compound ID | Target Kinase | IC₅₀ (nM)[1] | Cell Line | Cellular IC₅₀ (nM)[1] |
| Inhibitor A | PI3Kα | 0.22 | HCT-116 | 20 |
| Inhibitor B | mTOR | 23 | MCF-7 | 130 |
| Inhibitor C | EGFR | 1.11 | A431 | - |
| Inhibitor D | FGFR | 0.13 | - | - |
| Inhibitor E | PLK4 | 6.7 | - | - |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize new chemical entities targeting a range of kinases implicated in various diseases. The ability to readily functionalize this scaffold through established synthetic methodologies allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized therapeutic agents.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Bromo-4-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic routes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2-Bromo-4-methoxypyridin-3-amine as a versatile starting material. The following sections outline three distinct synthetic pathways to access furopyridines, pyrido-carbazoles, and pyrido[3,2-b][1][2]oxazines, classes of compounds with significant potential in medicinal chemistry.
Introduction
This compound is a readily available building block that offers multiple reaction sites for the construction of complex heterocyclic systems. The presence of a bromo substituent at the 2-position allows for a variety of palladium-catalyzed cross-coupling reactions, while the adjacent amino group at the 3-position provides a handle for subsequent intramolecular cyclization reactions. This combination enables the efficient synthesis of diverse fused pyridine scaffolds.
Synthetic Route 1: Synthesis of Furopyridines via Sonogashira Coupling and Intramolecular Cyclization
This route describes the synthesis of furopyridines, a class of compounds known for their potential as kinase inhibitors, particularly targeting phosphatidylinositol 4-kinase (PI4K) and Cyclin-Dependent Kinase 2 (CDK2).[1][3] The synthetic strategy involves an initial Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynyl-3-aminopyridine intermediate.
Experimental Protocols
Step 1: Sonogashira Coupling to form 2-Alkynyl-4-methoxypyridin-3-amine
This protocol is based on a general procedure for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes.[4][5][6]
-
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1.2 equivalents)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.
-
Add this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents).
-
Add triethylamine (used as both base and solvent in some procedures, or as a co-solvent with DMF).
-
Heat the reaction mixture to 100 °C and stir for 3-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-4-methoxypyridin-3-amine.
-
Step 2: Intramolecular Cyclization to form Furopyridine
This protocol is based on gold- or copper-catalyzed intramolecular cyclization of 2-alkynyl aniline derivatives.[7][8]
-
Materials:
-
2-Alkynyl-4-methoxypyridin-3-amine
-
Gold(I) chloride/silver triflate catalyst system or Copper(I) bromide (CuBr) (5-10 mol%)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or Acetonitrile)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-alkynyl-4-methoxypyridin-3-amine (1.0 equivalent) and the catalyst (e.g., CuBr, 10 mol%).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired furopyridine.
-
Quantitative Data
| Step | Reaction | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Sonogashira Coupling | Pd(CF₃COO)₂/PPh₃/CuI | DMF/Et₃N | 100 | 3 | 72-96 | [5][6] |
| 2 | Intramolecular Cyclization | CuBr | Dioxane | 110 | 12 | 75-89 | [8] |
Biological Activity and Signaling Pathway
Furopyridine derivatives have been identified as potent inhibitors of various kinases, including PI4K, CDK2, and EGFR.[1][3][9] Inhibition of these kinases can disrupt critical cellular signaling pathways involved in cell proliferation, survival, and viral replication. For example, as EGFR inhibitors, they can block the downstream RAS-RAF-MEK-ERK and PI3K-AKT signaling pathways, which are often dysregulated in cancer.
Synthetic Route 2: Synthesis of Pyrido-carbazoles via Suzuki Coupling and Intramolecular C-H Arylation
This route details the synthesis of pyrido-carbazoles, a class of compounds known for their DNA intercalating properties and potential as antitumor agents.[1][10][11][12] The synthesis commences with a Suzuki coupling to introduce an aryl group at the 2-position, followed by a palladium-catalyzed intramolecular C-H arylation to form the carbazole ring system.
Experimental Protocols
Step 1: Suzuki Coupling to form 2-Aryl-4-methoxypyridin-3-amine
This protocol is a general procedure for the Suzuki coupling of 2-bromopyridines.
-
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos or XPhos (ligand, 4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)
-
Anhydrous 1,4-dioxane/water (e.g., 10:1 mixture)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), K₃PO₄ (2.0 equivalents), Pd(OAc)₂ (3 mol%), and SPhos (6 mol%).
-
Add the degassed solvent mixture (dioxane/water).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-methoxypyridin-3-amine.
-
Step 2: Intramolecular C-H Arylation to form Pyrido-carbazole
This protocol is based on palladium-catalyzed intramolecular C-H arylation methods for the synthesis of carbazoles.[13][14]
-
Materials:
-
2-Aryl-4-methoxypyridin-3-amine
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Copper(II) acetate (Cu(OAc)₂) or other oxidant (e.g., benzoquinone) (2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, Toluene, or Mesitylene)
-
Sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry, sealable reaction tube, add the 2-aryl-4-methoxypyridin-3-amine (1.0 equivalent), Pd(OAc)₂ (10 mol%), and the oxidant (e.g., Cu(OAc)₂, 2.0 equivalents).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 100-140 °C with stirring for 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrido-carbazole.
-
Quantitative Data
| Step | Reaction | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Suzuki Coupling | Pd(OAc)₂/SPhos | Dioxane/H₂O | 100 | 16-24 | 80-95 | General Suzuki protocols |
| 2 | Intramolecular C-H Arylation | Pd(OAc)₂/Cu(OAc)₂ | DMF | 120 | 24 | 50-85 | [13][14] |
Biological Activity and Signaling Pathway
Pyrido-carbazoles are known to act as DNA intercalating agents.[11][12] These planar heterocyclic systems can insert themselves between the base pairs of the DNA double helix, leading to a disruption of DNA replication and transcription, which ultimately results in cytotoxicity. This mechanism of action is the basis for their potential as anticancer agents.
Synthetic Route 3: Synthesis of Pyrido[3,2-b][1][2]oxazines via Buchwald-Hartwig Amination and Intramolecular O-Arylation
This route outlines the synthesis of pyrido[3,2-b][1][2]oxazines, a class of heterocycles that have been investigated as EGFR tyrosine kinase inhibitors.[2][4] The synthesis involves a Buchwald-Hartwig amination of this compound with an amino alcohol, followed by an intramolecular O-arylation (a variation of the Buchwald-Hartwig or Ullmann condensation) to form the oxazine ring.
Experimental Protocols
Step 1: Buchwald-Hartwig Amination to form 2-(2-Hydroxyethylamino)-4-methoxypyridin-3-amine
This protocol is a general procedure for the Buchwald-Hartwig amination of 2-bromopyridines with primary amines.[15][16]
-
Materials:
-
This compound
-
2-Aminoethanol (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (ligand, 2-4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), Cs₂CO₃ (1.5 equivalents), Pd₂(dba)₃ (1.5 mol%), and Xantphos (3 mol%).
-
Add the anhydrous solvent and then 2-aminoethanol (1.2 equivalents).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(2-hydroxyethylamino)-4-methoxypyridin-3-amine.
-
Step 2: Intramolecular O-Arylation to form Pyrido[3,2-b][1][2]oxazine
This protocol is based on intramolecular O-arylation reactions.
-
Materials:
-
2-(2-Hydroxyethylamino)-4-methoxypyridin-3-amine
-
Palladium(II) acetate (Pd(OAc)₂) or Copper(I) iodide (CuI) (5-10 mol%)
-
Appropriate ligand (e.g., a biaryl phosphine for Pd, or a diamine for Cu)
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄)) (2.0 equivalents)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-(2-hydroxyethylamino)-4-methoxypyridin-3-amine (1.0 equivalent), the catalyst (e.g., Pd(OAc)₂ or CuI), the ligand, and the base (e.g., NaOtBu).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 100-130 °C with vigorous stirring for 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrido[3,2-b][1][2]oxazine.
-
Quantitative Data
| Step | Reaction | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Buchwald-Hartwig Amination | Pd₂(dba)₃/Xantphos | Toluene | 110 | 12-24 | 60-85 | [16] |
| 2 | Intramolecular O-Arylation | Pd(OAc)₂/Ligand | Dioxane | 120 | 24 | 50-70 | General intramolecular O-arylation protocols |
Biological Activity and Signaling Pathway
Pyrido[2,3-b][1][2]oxazine derivatives have been developed as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, including mutant forms that confer resistance to first-generation inhibitors in non-small cell lung cancer.[2][4][17] By inhibiting EGFR, these compounds can block downstream signaling pathways, such as the PI3K-AKT and RAS-MAPK pathways, thereby inhibiting tumor cell proliferation and survival.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of carbazoles via an intramolecular cyclization of 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines and their related molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Recent advances in the gold-catalyzed additions to C–C multiple bonds [beilstein-journals.org]
- 8. Copper-catalyzed intramolecular cyclization of N-propargyl-adenine: synthesis of purine-fused tricyclics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DNA intercalating compounds as potential antitumor agents. 2. Preparation and properties of 7H-pyridocarbazole dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Amino Group on 2-Bromo-4-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary amino group of 2-Bromo-4-methoxypyridin-3-amine, a versatile building block in medicinal chemistry. The functionalization of this amino group allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The resulting derivatives, including amides, sulfonamides, ureas, and N-alkylated compounds, are of significant interest, particularly as potential kinase inhibitors.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of three distinct functional groups—a bromine atom, a methoxy group, and a primary amino group—on the pyridine scaffold allows for selective chemical transformations. The amino group, in particular, serves as a crucial handle for introducing diversity and modulating the physicochemical and pharmacological properties of the resulting compounds. Derivatives of this scaffold have been investigated as inhibitors of the PI3K/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[1][2]
Functionalization Protocols
This section outlines detailed experimental protocols for the N-acylation, N-sulfonylation, N-alkylation, and urea formation reactions of this compound.
N-Acylation
N-acylation of this compound results in the formation of stable amide derivatives. This modification is widely used in drug design to introduce various acyl groups that can interact with biological targets.
Protocol 1: N-Acetylation with Acetic Anhydride
This protocol describes the straightforward acetylation of the primary amino group.
Experimental Procedure:
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (TEA) or pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(2-bromo-4-methoxypyridin-3-yl)acetamide.
Data Presentation:
| Reagent/Parameter | Condition |
| Starting Material | This compound |
| Acylating Agent | Acetic Anhydride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Plausible Yield | >90% |
Note: While the specific yield for this reaction on this substrate is not widely reported, similar acetylations of aminopyridines proceed in high yield.
N-Sulfonylation
The formation of sulfonamides from the amino group of this compound is a key transformation for developing kinase inhibitors. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, facilitating strong interactions with the hinge region of kinase domains.[2]
Protocol 2: N-Sulfonylation with 2,4-Difluorobenzenesulfonyl Chloride
This protocol is adapted from the synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, a closely related analogue.[2]
Experimental Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine.
-
To this solution, add 2,4-difluorobenzenesulfonyl chloride (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the pyridine under reduced pressure.
-
Add water to the residue and stir for 1 hour to precipitate the product.
-
Filter the precipitate, wash with hexane, and dry to obtain the N-(2-bromo-4-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide.
Data Presentation:
| Reagent/Parameter | Condition | Reference |
| Starting Material | 5-Bromo-2-methoxypyridin-3-amine | [2] |
| Sulfonylating Agent | 2,4-Difluorobenzenesulfonyl Chloride | [2] |
| Solvent/Base | Pyridine | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 24 hours | [2] |
| Reported Yield | 91% | [2] |
N-Alkylation
Direct N-alkylation of aminopyridines with alkyl halides can be challenging due to over-alkylation. Reductive amination offers a more controlled approach to introduce alkyl groups.
Protocol 3: N-Alkylation via Reductive Amination
This general protocol outlines the reductive amination process.
Experimental Procedure:
-
In a suitable solvent such as methanol or dichloroethane, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq).
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
| Reagent/Parameter | Condition |
| Starting Material | This compound |
| Alkylating Agent | Aldehyde or Ketone |
| Reducing Agent | Sodium Triacetoxyborohydride |
| Solvent | Dichloroethane |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Plausible Yield | Variable (50-80%) |
Note: Yields for reductive amination can vary depending on the specific carbonyl compound used.
Urea Formation
Urea derivatives are important pharmacophores that can form extensive hydrogen bond networks with protein targets.
Protocol 4: Urea Synthesis with an Isocyanate
This is a direct and efficient method for the synthesis of unsymmetrical ureas.
Experimental Procedure:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as THF or DCM.
-
Add the desired isocyanate (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2-12 hours.
-
Monitor the reaction by TLC.
-
If a precipitate forms, collect the product by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation:
| Reagent/Parameter | Condition |
| Starting Material | This compound |
| Reagent | Isocyanate (e.g., Phenyl isocyanate) |
| Solvent | Tetrahydrofuran |
| Temperature | Room Temperature |
| Reaction Time | 2-12 hours |
| Plausible Yield | >85% |
Note: This reaction is generally high-yielding for a variety of isocyanates.
Biological Context: Inhibition of the PI3K/mTOR Signaling Pathway
The functionalized derivatives of this compound, particularly the sulfonamides, have been explored as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] These two kinases are key components of a signaling pathway that is frequently hyperactivated in various cancers, promoting tumor growth and survival.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and longevity.[1] Dysregulation of this pathway is a hallmark of many cancers. Dual inhibition of PI3K and mTOR is a promising therapeutic strategy to overcome resistance mechanisms that can arise from targeting only one of these kinases.
Caption: PI3K/mTOR signaling pathway and points of inhibition.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of functionalized this compound derivatives.
Caption: General workflow for N-functionalization.
References
Scale-Up Synthesis of 2-Bromo-4-methoxypyridin-3-amine Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 2-Bromo-4-methoxypyridin-3-amine and its derivatives. This key intermediate is valuable in the development of various pharmaceutical compounds, particularly kinase inhibitors. The following protocols are designed to be scalable and are based on established chemical principles and published procedures.
Introduction
This compound is a key building block in medicinal chemistry. Its derivatives have shown significant potential as inhibitors of signaling pathways implicated in cancer, such as the PI3K/mTOR pathway. The efficient and scalable synthesis of this intermediate is crucial for advancing drug discovery and development programs. This application note outlines a robust three-step synthetic route from commercially available starting materials, focusing on process parameters suitable for kilogram-scale production.
Synthetic Pathway Overview
The proposed synthetic route for this compound is a three-step process commencing with the synthesis of 2-bromo-4-methoxypyridine, followed by nitration at the 3-position, and concluding with the reduction of the nitro group to the desired amine.
Caption: Proposed synthetic pathway for this compound.
Data Presentation
Table 1: Summary of Key Process Parameters and Expected Outcomes
| Parameter | Stage 1: Synthesis of 2-Bromo-4-methoxypyridine | Stage 2: Nitration of 2-Bromo-4-methoxypyridine | Stage 3: Reduction of 2-Bromo-4-methoxy-3-nitropyridine |
| Starting Material | 4-Methoxypyridine | 2-Bromo-4-methoxypyridine | 2-Bromo-4-methoxy-3-nitropyridine |
| Key Reagents | n-Butyllithium, 1,2-dibromo-1,1,2,2-tetrachloroethane | Nitric acid, Sulfuric acid | Iron powder, Hydrochloric acid OR Hydrogen, Palladium on carbon |
| Solvent | Hexane, Tetrahydrofuran | Sulfuric acid | Ethanol, Water OR Methanol |
| Temperature | -78°C to room temperature | 0°C to 25°C | 70-80°C (Fe/HCl) OR Room temperature (H2/Pd/C) |
| Reaction Time | ~12 hours | 2-4 hours | 4-8 hours |
| Typical Yield | 60-70% | 70-80% | 80-90% |
| Product Purity | >95% after distillation | >95% after crystallization | >98% after crystallization |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 2-Bromo-4-methoxypyridine
This protocol describes a lithiation-bromination approach for the synthesis of 2-bromo-4-methoxypyridine.
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control (-100°C to 50°C), and nitrogen inlet/outlet.
-
Addition funnel.
-
4-Methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
1,2-dibromo-1,1,2,2-tetrachloroethane
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes, anhydrous
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.
-
Charge Starting Material: Charge the reactor with a solution of 4-methoxypyridine (e.g., 5.0 kg, 45.8 mol) in anhydrous hexanes (30 L).
-
Cooling: Cool the reactor contents to -20°C.
-
Lithiation: Slowly add n-butyllithium (e.g., 2.5 M in hexanes, 20.2 L, 50.4 mol) to the stirred solution over 1-2 hours, maintaining the internal temperature at or below -15°C. Stir for an additional hour at -20°C after the addition is complete.
-
Cooling: Cool the reaction mixture to -78°C.
-
Bromination: In a separate vessel, dissolve 1,2-dibromo-1,1,2,2-tetrachloroethane (e.g., 16.4 kg, 50.4 mol) in anhydrous THF (10 L). Add this solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature below -70°C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
-
Quenching: Cautiously quench the reaction by the slow addition of water (20 L) at 0°C.
-
Extraction: Transfer the mixture to a suitable extraction vessel and extract with diethyl ether (3 x 20 L).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (2.0 kg). Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield 2-bromo-4-methoxypyridine as a yellow oil.[1]
Protocol 2: Scale-Up Nitration of 2-Bromo-4-methoxypyridine
Safety Note: Nitration reactions are highly exothermic and can be hazardous. Strict temperature control and adherence to safety protocols are essential. Perform the reaction in a well-ventilated fume hood and have appropriate quenching materials readily available.
Materials and Equipment:
-
50 L glass-lined reactor with overhead stirring, temperature control (-10°C to 100°C), and nitrogen inlet/outlet.
-
Addition funnel.
-
2-Bromo-4-methoxypyridine
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Sodium hydroxide solution
Procedure:
-
Reactor Setup: Ensure the 50 L reactor is clean, dry, and inerted with nitrogen.
-
Charge Sulfuric Acid: Charge the reactor with concentrated sulfuric acid (e.g., 20 L) and cool to 0°C.
-
Charge Starting Material: Slowly add 2-bromo-4-methoxypyridine (e.g., 4.0 kg, 21.3 mol) to the cold sulfuric acid with vigorous stirring, maintaining the internal temperature below 10°C.
-
Nitrating Mixture Preparation: In a separate, cooled vessel, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (e.g., 1.6 L, 38.3 mol) to concentrated sulfuric acid (4 L), keeping the temperature below 10°C.
-
Nitration: Add the nitrating mixture dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (e.g., 50 kg) with stirring.
-
Neutralization: Slowly neutralize the acidic solution with a cold sodium hydroxide solution (e.g., 50% w/v) until the pH is approximately 7-8, maintaining the temperature below 20°C.
-
Isolation: The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to obtain 2-bromo-4-methoxy-3-nitropyridine.
Protocol 3: Scale-Up Reduction of 2-Bromo-4-methoxy-3-nitropyridine
Two common methods for the reduction of nitroarenes on a large scale are presented below: reduction with iron in an acidic medium and catalytic hydrogenation.
Method A: Reduction with Iron and Hydrochloric Acid
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirring, reflux condenser, and temperature control.
-
2-Bromo-4-methoxy-3-nitropyridine
-
Iron powder
-
Concentrated hydrochloric acid
-
Ethanol
-
Water
-
Sodium carbonate
-
Ethyl acetate
Procedure:
-
Reactor Setup: Charge the 100 L reactor with 2-bromo-4-methoxy-3-nitropyridine (e.g., 5.0 kg, 21.5 mol), ethanol (30 L), and water (10 L).
-
Charge Iron: Add iron powder (e.g., 6.0 kg, 107.4 mol) to the stirred suspension.
-
Acid Addition: Slowly add concentrated hydrochloric acid (e.g., 1.0 L) to the mixture. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approximately 75-80°C) and maintain for 4-6 hours. Monitor the reaction completion by TLC or LC-MS.[2]
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Neutralization: Combine the filtrates and neutralize with a saturated sodium carbonate solution until the pH is approximately 8.
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the ethanol. Extract the aqueous residue with ethyl acetate (3 x 20 L).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield this compound.
Method B: Catalytic Hydrogenation
Safety Note: Hydrogen gas is highly flammable and can form explosive mixtures with air. This procedure must be conducted in a dedicated hydrogenation area with appropriate safety measures, including proper ventilation and grounding of equipment.
Materials and Equipment:
-
High-pressure hydrogenator (e.g., 100 L).
-
2-Bromo-4-methoxy-3-nitropyridine
-
Palladium on carbon (Pd/C, 5-10% catalyst loading)
-
Methanol
Procedure:
-
Reactor Setup: Charge the hydrogenator with a slurry of 2-bromo-4-methoxy-3-nitropyridine (e.g., 5.0 kg, 21.5 mol) and methanol (40 L).
-
Catalyst Addition: Carefully add Pd/C (e.g., 250 g, 5 wt%) to the reactor under a nitrogen atmosphere.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., to 50-100 psi). Stir the mixture vigorously at room temperature. The reaction is exothermic and may require cooling to maintain the temperature between 25-40°C.
-
Reaction Monitoring: Monitor the reaction progress by hydrogen uptake.
-
Work-up: Once the hydrogen uptake ceases, depressurize the reactor and purge with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled wet and under an inert atmosphere.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization as described in Method A to yield this compound.
Application in Drug Discovery: Targeting the PI3K/mTOR Pathway
Derivatives of this compound have been investigated as potent and selective inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of this compound derivatives.
The ability to synthesize this compound on a large scale is, therefore, a critical step in the development of novel cancer therapeutics targeting this pathway. The protocols provided herein offer a practical guide for researchers and process chemists to produce this valuable intermediate in the quantities required for preclinical and clinical studies.
References
Protecting Group Strategies for 2-Bromo-4-methoxypyridin-3-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups for the amino functionality of 2-Bromo-4-methoxypyridin-3-amine. The selection of an appropriate protecting group is critical for the successful synthesis of complex molecules where this versatile building block is employed.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of multiple reactive sites—the amino group, the bromine atom, and the pyridine ring—necessitates a carefully planned protecting group strategy to achieve selective transformations. The primary amino group is often the most nucleophilic and basic site, requiring protection to prevent unwanted side reactions during subsequent synthetic steps such as cross-coupling reactions or nucleophilic substitutions. This guide outlines protocols for the installation and removal of common amine protecting groups, including carbamates, and provides a framework for selecting the optimal protecting group based on the desired downstream chemistry.
Protecting Group Selection
The choice of a protecting group for the 3-amino group of this compound should be guided by its stability to the reaction conditions of subsequent steps and the ease of its selective removal. Orthogonal protecting group strategies are particularly valuable when multiple protecting groups are present in the molecule, allowing for the deprotection of one group without affecting the others.[1][2]
A decision-making workflow for selecting an appropriate protecting group is illustrated below.
Caption: Decision workflow for protecting group selection.
General Chemical Transformations
The fundamental protecting group strategy involves the reversible masking of the amino group. The protection step involves the reaction of the amine with a protecting reagent to form a less reactive derivative. The deprotection step removes the protecting group, regenerating the free amine.
Caption: General protection and deprotection scheme.
Quantitative Data Summary
The following table summarizes common protecting groups for amines and their typical reaction conditions. Note that specific yields for the protection of this compound are not widely available in the literature and may require experimental optimization.
| Protecting Group | Reagent | Typical Solvent | Base | Deprotection Conditions | Reference |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Triethylamine (TEA), DMAP | Trifluoroacetic acid (TFA) in DCM | [3] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | THF/Water | Sodium bicarbonate | H₂/Pd-C | [4] |
| Acetyl | Acetic anhydride (Ac₂O) or Acetyl chloride | Pyridine, DCM | Pyridine, TEA | Aqueous HCl or NaOH | |
| Ethyl Carbamate | Ethyl chloroformate | Pyridine | Pyridine | Acidic or basic hydrolysis | [5] |
Experimental Protocols
Note: These are generalized protocols and may require optimization for the specific substrate and scale of the reaction.
Protocol 1: tert-Butoxycarbonyl (Boc) Protection
Objective: To synthesize tert-butyl N-(2-bromo-4-methoxypyridin-3-yl)carbamate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv) in DCM or THF.
-
Add triethylamine (1.2 equiv) or a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Benzyl Carbamate (Cbz) Protection
Objective: To synthesize benzyl N-(2-bromo-4-methoxypyridin-3-yl)carbamate.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of THF and water (2:1).
-
Add sodium bicarbonate (2.0 equiv).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.[4]
Protocol 3: Acetyl (Ac) Protection
Objective: To synthesize N-(2-bromo-4-methoxypyridin-3-yl)acetamide.
Materials:
-
This compound
-
Acetic anhydride (Ac₂O) or Acetyl chloride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv) in pyridine or DCM containing triethylamine (1.5 equiv).
-
Cool the solution to 0 °C and add acetic anhydride (1.2 equiv) or acetyl chloride (1.1 equiv) dropwise.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Ethyl Carbamate Protection
Objective: To synthesize ethyl N-(2-bromo-4-methoxypyridin-3-yl)carbamate.
Materials:
-
This compound
-
Ethyl chloroformate
-
Pyridine
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an ice-cold solution of this compound (1.0 equiv) in pyridine, add ethyl chloroformate (1.1 equiv) dropwise.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product may be purified by column chromatography or recrystallization if necessary.[5]
Deprotection Protocols
Boc Deprotection with Trifluoroacetic Acid (TFA)
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v) at 0 °C.
-
Stir the mixture at room temperature for 1-3 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.[3]
Cbz Deprotection by Hydrogenolysis
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[4]
Applications in Cross-Coupling Reactions
N-protected this compound is a valuable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. Protection of the amino group is often crucial to prevent catalyst inhibition and side reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the C2 position of the pyridine ring and a variety of organoboron reagents. The N-protected this compound can be coupled with aryl or vinyl boronic acids or esters to generate more complex structures.
Buchwald-Hartwig Amination
While the substrate itself is an amine, a protected version can participate in Buchwald-Hartwig amination at the C2 position with a different amine, leading to the synthesis of 2,3-diaminopyridine derivatives after deprotection. The choice of protecting group is critical to ensure it is stable under the basic conditions of the Buchwald-Hartwig reaction.[4][6]
References
- 1. Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate | C17H18BrNO2 | CID 58641875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benzyl N-(1-pyrrolidin-3-ylpropyl)carbamate | C15H22N2O2 | CID 70983517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-{4-[3-(6-methoxypyridin-3-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl]pyridin-2-yl}acetamide | C20H17N5O2 | CID 121411874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tert-butyl N-(4-bromothiophen-3-yl)carbamate | C9H12BrNO2S | CID 4463503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. appchemical.com [appchemical.com]
Application Notes and Protocols for One-Pot Synthesis Involving 2-Bromo-4-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a proposed one-pot synthetic protocol involving the versatile building block, 2-Bromo-4-methoxypyridin-3-amine. This pyridine derivative is a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] The presence of amino, bromo, and methoxy functional groups allows for diverse chemical modifications, making it a key component in the development of novel therapeutic agents, particularly for neurological and inflammatory diseases.[1]
The strategic positioning of the bromine atom facilitates various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-nitrogen bonds essential to many drug scaffolds.[2][3] This document focuses on the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating biaryl structures, and proposes a streamlined one-pot protocol to enhance synthetic efficiency.
Experimental Protocols
While direct one-pot protocols for this compound are not extensively documented, established methodologies for similar substituted pyridines can be adapted. Below is a representative two-step protocol for a Suzuki cross-coupling reaction, followed by a proposed one-pot adaptation.
Protocol 1: Standard Two-Step Suzuki Cross-Coupling Reaction
This protocol is adapted from the synthesis of related 5-aryl-2-methylpyridin-3-amine derivatives and serves as a foundational method.[4]
Objective: To synthesize a 2-aryl-4-methoxypyridin-3-amine derivative via a Suzuki cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.2 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv), the corresponding arylboronic acid (1.1 equiv), and K₃PO₄ (2.2 equiv).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas for 10-15 minutes.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18 hours.[4]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Proposed One-Pot Suzuki Cross-Coupling Reaction
This proposed protocol aims to improve efficiency by performing the coupling reaction in a single vessel without isolation of intermediates.
Objective: To establish an efficient one-pot synthesis of a 2-aryl-4-methoxypyridin-3-amine derivative.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a suitable base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water).
-
Reaction: Seal the vessel and heat the mixture to 90-100°C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, cool the reaction to room temperature.
-
Purification: Dilute the mixture with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Data Presentation
The following table summarizes representative quantitative data for Suzuki cross-coupling reactions of a related bromo-aminopyridine compound.[4] These values can serve as a benchmark for optimizing the synthesis with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 88 |
| 4 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75 |
Visualizations
The following diagrams illustrate the proposed one-pot experimental workflow and the general catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Proposed workflow for the one-pot Suzuki cross-coupling reaction.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application of 2-Bromo-4-methoxypyridin-3-amine in Agrochemical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-4-methoxypyridin-3-amine is a substituted pyridine derivative with significant potential as a versatile building block in the discovery and development of novel agrochemicals. The presence of a bromine atom, an amino group, and a methoxy group on the pyridine ring offers multiple reaction sites for chemical modification, enabling the synthesis of a diverse range of compounds with potential herbicidal, fungicidal, and insecticidal activities. The pyridine scaffold is a well-established feature in many commercial agrochemicals, and the specific substitution pattern of this compound allows for the exploration of new chemical spaces to identify next-generation crop protection agents.
This document provides an overview of the potential applications of this compound in agrochemical research, including detailed protocols for the synthesis of bioactive molecules and a summary of their biological activities.
Synthesis of Bioactive Molecules
The chemical structure of this compound allows for various chemical transformations to generate libraries of potential agrochemical candidates. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are powerful tools for constructing complex molecular architectures.
Protocol 1: Synthesis of a Potential Fungicide via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of a pyridyl-pyrazole derivative, a class of compounds known for their fungicidal activity, often targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.
Experimental Protocol:
Materials:
-
This compound
-
(1-Methyl-1H-pyrazol-5-yl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), (1-methyl-1H-pyrazol-5-yl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
De-gas the mixture by bubbling with an inert gas for 15-20 minutes.
-
To the de-gassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyridyl-pyrazole derivative.
Quantitative Data for Suzuki-Miyaura Coupling:
| Reactant A | Reactant B | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | (1-Methyl-1H-pyrazol-5-yl)boronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Dioxane/Water | 90-100 | 12-24 | 70-90* |
*Yields are estimated based on typical Suzuki-Miyaura couplings with similar substrates and may vary.
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the synthesis of a potential fungicide via Suzuki-Miyaura coupling.
Protocol 2: Synthesis of a Potential Herbicide via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the synthesis of an N-arylpyridine derivative. This class of compounds has been explored for herbicidal activity, potentially acting by inhibiting key plant enzymes like acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).
Experimental Protocol:
Materials:
-
This compound
-
Substituted Aniline (e.g., 2-fluoro-4-chloroaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the substituted aniline (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the N-arylpyridine derivative.
Quantitative Data for Buchwald-Hartwig Amination:
| Reactant A | Reactant B | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Substituted Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100-110 | 12-24 | 65-85* |
*Yields are estimated based on typical Buchwald-Hartwig aminations with similar substrates and may vary.
Diagram of Buchwald-Hartwig Amination Workflow:
Caption: Workflow for the synthesis of a potential herbicide via Buchwald-Hartwig amination.
Potential Agrochemical Applications and Biological Activity Data
Derivatives of this compound are anticipated to exhibit a range of agrochemical activities. Below is a summary of the biological activities of structurally related compound classes.
Fungicidal Activity
Pyridyl-based fungicides, particularly those containing a pyrazole moiety, are known to be effective against a variety of plant pathogenic fungi. For instance, pyrimidine derivatives have shown significant in vitro fungicidal activities.
Table 1: In Vitro Fungicidal Activity of Pyrimidine Derivatives against various pathogens.
| Compound ID | Pathogen | EC₅₀ (µg/mL) |
| 5o | Phomopsis sp. | 10.5 |
| Pyrimethanil (Standard) | Phomopsis sp. | 32.1 |
Data extracted from a study on pyrimidine derivatives containing an amide moiety.
Herbicidal Activity
N-arylpyridines and fused pyridopyrimidine systems have demonstrated potent herbicidal effects. The mode of action often involves the inhibition of essential plant enzymes.
Table 2: Herbicidal Activity of Pyrido[2,3-d]pyrimidine Derivatives.
| Compound ID | Target Weed | Concentration (mM) | Inhibition Ranking* |
| 2o | Bentgrass | 1 | 5 (Good Activity) |
| Clomazone (Standard) | Bentgrass | 1 | 5 (Good Activity) |
| Flumioxazin (Standard) | Bentgrass | 1 | 5 (Good Activity) |
*Ranking from 1 (no effect) to 5 (strong inhibition).
Data from a study on the herbicidal activity of novel pyrido[2,3-d]pyrimidine compounds.
Insecticidal Activity
Pyridine-based compounds have also been developed as insecticides. While direct insecticidal data for derivatives of this compound is not available, related structures have shown promise. For example, some thienylpyridine derivatives have been evaluated for their insecticidal activity against aphids.
Signaling Pathways and Mode of Action
The potential agrochemical derivatives of this compound are expected to act on various biological pathways in target organisms.
Diagram of a Potential Fungicidal Mode of Action:
Caption: Potential mode of action for a pyridyl-pyrazole fungicide targeting SDH.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel agrochemicals. Its utility in modern cross-coupling reactions allows for the efficient generation of diverse molecular libraries for biological screening. The protocols and data presented herein provide a solid foundation for researchers in the agrochemical industry to explore the potential of this building block in the development of next-generation crop protection solutions. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in agriculture.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-methoxypyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-Bromo-4-methoxypyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic strategy for this compound?
A plausible, albeit hypothetical, synthetic route could involve a multi-step process starting from a commercially available pyridine derivative. One potential pathway could be the nitration of 2-bromo-4-methoxypyridine, followed by the reduction of the nitro group to an amine. Another approach could involve the bromination of 4-methoxypyridin-3-amine. The choice of strategy will depend on the availability and cost of starting materials, as well as the regioselectivity of the reactions.
Q2: What are the main challenges in the synthesis of substituted pyridines?
The synthesis of substituted pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which can deactivate it towards certain reactions.[1] Regioselectivity is another common issue, often leading to a mixture of isomers that can be difficult to separate.[1] Furthermore, the pyridine nitrogen can interfere with certain reagents, necessitating the use of protecting groups or specific reaction conditions.
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of organic reactions. By comparing the TLC profile of the reaction mixture to that of the starting materials, you can determine if the reaction is proceeding and when it has reached completion. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Q4: What are some common side reactions to be aware of?
In bromination reactions, over-bromination can lead to the formation of di- or tri-brominated products. During nitration, the formation of undesired isomers is a common issue. In reactions involving nucleophilic substitution, competitive side reactions with the solvent or other nucleophiles present in the reaction mixture can occur.
Troubleshooting Guide
This guide addresses potential issues that may be encountered during a hypothetical synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures. | Optimize the reaction temperature by running small-scale trials at various temperatures. |
| Inactive Reagents: Reagents may have degraded due to improper storage or age. | Use fresh, high-purity reagents. Ensure reagents are stored under the recommended conditions. | |
| Poor Solvent Choice: The solvent may not be suitable for the reaction, affecting solubility or reactivity. | Screen different solvents. For example, polar aprotic solvents like DMF or DMSO can be effective for nucleophilic aromatic substitution, while non-polar solvents may be better for other transformations. | |
| Low Yield | Suboptimal Reaction Time: The reaction may not have gone to completion, or the product may be degrading over time. | Monitor the reaction by TLC or HPLC to determine the optimal reaction time. |
| Moisture or Air Sensitivity: The reaction may be sensitive to moisture or oxygen. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. | |
| Inefficient Purification: Significant product loss may be occurring during workup and purification. | Optimize the purification method. Consider alternative techniques such as crystallization, distillation, or different chromatography conditions. | |
| Formation of Multiple Products (Poor Regioselectivity) | Reaction Conditions Favoring Isomer Formation: The temperature, solvent, or catalyst may be promoting the formation of undesired isomers. | Modify the reaction conditions. For example, in electrophilic aromatic substitution on pyridines, the position of substitution can be influenced by the acidity of the medium.[1] |
| Steric Hindrance: The directing effects of the substituents may be competing, leading to a mixture of products. | Consider using a starting material with a different substitution pattern or employing a directing group to favor the desired isomer. | |
| Difficulty in Product Purification | Similar Polarity of Product and Impurities: The desired product and byproducts may have very similar polarities, making them difficult to separate by chromatography. | Alter the column chromatography conditions (e.g., change the solvent system, use a different stationary phase). Consider derivatizing the product or impurities to change their polarity before separation. Recrystallization from a suitable solvent system can also be an effective purification method. |
Data Presentation: Synthesis of Related Pyridine Derivatives
The following table summarizes reaction conditions and yields for the synthesis of isomers and related compounds, which may provide a starting point for developing a protocol for this compound.
| Product | Starting Material | Reagents and Conditions | Yield | Reference |
| 3-Bromo-2-methoxypyridin-4-amine | 2-Methoxypyridin-4-amine | N-Bromosuccinimide, Dichloromethane, 0°C to 30°C, 30 min | 92% | [2] |
| 2-Bromo-4-methoxypyridine | 4-Methoxypyridine | n-BuLi, N,N-dimethylethanolamine, Hexanes, -20°C; then 1,2-dibromo-1,1,2,2-tetrachloroethane, THF, -78°C to rt | 62% | [3] |
| 2-Amino-4-bromopyridine | 2,4-Dibromo pyridine-N-oxide | 1. Ammoniacal liquor, sealed vessel, 90-95°C, 10h; 2. Reduced iron powder, HCl, Ethanol, reflux, 5h | 80.5% (over 2 steps) | [4] |
Experimental Protocols for Key Reactions
Protocol 1: Bromination of a Methoxy-substituted Aminopyridine (Analogous to the synthesis of 3-Bromo-2-methoxypyridin-4-amine)[2]
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Dissolve 2-methoxypyridin-4-amine (1.0 eq) in dichloromethane at 0°C.
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Slowly add a solution of N-bromosuccinimide (1.0 eq) in dichloromethane.
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Allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring by TLC.
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Upon completion, quench the reaction with water.
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Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization.
Visualizations
Below are diagrams illustrating a hypothetical synthesis pathway and a troubleshooting workflow.
References
purification of crude 2-Bromo-4-methoxypyridin-3-amine by column chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2-Bromo-4-methoxypyridin-3-amine by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common method for the synthesis of this compound and what are the likely impurities?
A common synthetic route is the bromination of 2-methoxypyridin-4-amine using N-Bromosuccinimide (NBS) in a solvent like dichloromethane (DCM). The primary impurities to consider during purification are unreacted 2-methoxypyridin-4-amine and potentially di-brominated byproducts. Residual succinimide from the NBS reagent may also be present if the aqueous work-up is not thorough.
Q2: What is a recommended starting eluent system for the column chromatography purification of this compound?
A typical eluent system for the silica gel column chromatography of this compound is a mixture of petroleum ether and ethyl acetate. A gradient elution is often employed, starting with a less polar mixture and gradually increasing the polarity. A good starting point is a 5:1 ratio of petroleum ether to ethyl acetate, gradually increasing to 2:1.[1]
Q3: How can I determine the optimal eluent system for my specific crude product?
The optimal eluent system should be determined by Thin Layer Chromatography (TLC) analysis before performing the column chromatography. Test various ratios of petroleum ether and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).[2] The ideal solvent system should provide a good separation between your desired product and any impurities, with the product having an Rf value of approximately 0.2-0.3.[2]
Q4: My compound is streaking or tailing on the TLC plate and the column. What could be the cause and how can I fix it?
Streaking or tailing of amine-containing compounds on silica gel is a common issue. This is often due to the basic nature of the amine interacting strongly with the slightly acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system. This will help to improve the peak shape and elution of your compound.
Q5: The separation of my product from an impurity is very poor, and they are co-eluting. What can I do to improve the separation?
If you are experiencing co-elution, consider the following troubleshooting steps:
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Optimize the Eluent System: A subtle change in the polarity of your eluent can significantly impact separation. Try a shallower gradient, running more column volumes at each polarity step.
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Use a Longer Column: Increasing the length of your silica gel column can enhance the separation of closely eluting compounds.
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Reduce the Load: Overloading the column with too much crude product is a common cause of poor separation. As a general guideline, the amount of crude material should be about 1-2% of the weight of the silica gel.
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Adjust the Flow Rate: A slower flow rate can allow for better equilibration between the stationary and mobile phases, often leading to improved resolution.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| The product does not move from the origin of the column. | The eluent is not polar enough. | Gradually and systematically increase the polarity of the eluent system. For example, move from a 5:1 to a 2:1 and then to a 1:1 ratio of petroleum ether to ethyl acetate. |
| The product elutes too quickly with the solvent front. | The eluent is too polar. | Start with a less polar eluent system, such as 9:1 petroleum ether to ethyl acetate, and gradually increase the polarity. |
| The collected fractions are colored, but my pure product should be a yellow oil. | Colored impurities are present from the reaction. | Ensure a thorough aqueous work-up before chromatography. If colored impurities persist, they should be separated on the column. Monitor fractions by TLC to isolate the pure, correctly colored product. |
| Cracking or channeling of the silica gel bed. | Improper packing of the column or allowing the column to run dry. | Ensure the silica gel is packed as a uniform slurry without any air bubbles. Always maintain a level of solvent above the silica bed to prevent it from drying out. |
| Low recovery of the purified product. | The compound may have degraded on the silica gel. | While this compound is generally stable, highly sensitive compounds can degrade on acidic silica. If degradation is suspected, consider using deactivated silica gel (pre-treated with a base like triethylamine) or an alternative stationary phase like neutral alumina. |
Experimental Protocol: Column Chromatography of this compound
This protocol is based on the purification of crude this compound synthesized from 2-methoxypyridin-4-amine and NBS.[1]
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Petroleum ether
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Ethyl acetate
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Chromatography column
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Collection tubes
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TLC plates and chamber
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UV lamp for visualization
Procedure:
-
TLC Analysis:
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Dissolve a small amount of the crude product in a few drops of dichloromethane or ethyl acetate.
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Spot the solution on a TLC plate and develop it in a chamber with different ratios of petroleum ether/ethyl acetate to find the optimal eluent system (aim for a product Rf of 0.2-0.3).[2]
-
-
Column Packing:
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand (approximately 1 cm).
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Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5:1 petroleum ether/ethyl acetate).
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Carefully pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.
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Add another thin layer of sand on top of the silica gel bed to prevent disturbance.
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Drain the excess eluent until the solvent level is just at the top of the sand layer.
-
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Sample Loading:
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Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane.
-
Alternatively, for better separation, perform a "dry loading". Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
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Begin eluting the column with the initial low-polarity mobile phase (e.g., 5:1 petroleum ether/ethyl acetate).
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Gradually increase the polarity of the eluent (e.g., to 2:1 petroleum ether/ethyl acetate) to facilitate the elution of the product.[1]
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Collect the eluent in a series of fractions.
-
-
Monitoring and Product Isolation:
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Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.
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Combine the fractions that contain the pure product.
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Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a yellow oil.[1]
-
Data Presentation
Table 1: Summary of Column Chromatography Parameters for this compound Purification
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Petroleum ether and Ethyl acetate |
| Starting Eluent Ratio | 5:1 (Petroleum ether : Ethyl acetate)[1] |
| Final Eluent Ratio | 2:1 (Petroleum ether : Ethyl acetate)[1] |
| Optimal Product Rf | ~0.2 - 0.3[2] |
| Loading Technique | Wet loading (dissolved in minimal DCM) or Dry loading |
Experimental Workflow Visualization
References
Technical Support Center: Synthesis and Purification of 2-Bromo-4-methoxypyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-methoxypyridin-3-amine. The following sections address common byproducts and their removal based on likely synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is a likely and common synthetic route for this compound?
A common and direct method for the synthesis of similar compounds, such as 3-bromo-2-methoxypyridin-4-amine, involves the electrophilic bromination of the corresponding aminomethoxypyridine. Therefore, a probable route for this compound is the direct bromination of 4-methoxypyridin-3-amine using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as dichloromethane.[1][2]
Q2: My reaction produced multiple spots on the TLC plate. What are the most common byproducts in the synthesis of this compound via bromination?
In the bromination of a substituted pyridine like 4-methoxypyridin-3-amine, several byproducts can be expected:
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Unreacted Starting Material: Incomplete conversion will leave residual 4-methoxypyridin-3-amine in the reaction mixture.
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Dibrominated Byproducts: Over-bromination is a common issue, which can lead to the formation of dibromo species.[3] The positions of the second bromine atom will depend on the directing effects of the existing substituents.
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Isomeric Monobromo Byproducts: While the 2-position is activated for bromination, small amounts of other positional isomers may form.
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Succinimide: If N-Bromosuccinimide (NBS) is used as the brominating agent, succinimide will be a stoichiometric byproduct.[4]
Q3: How can I remove unreacted 4-methoxypyridin-3-amine from my final product?
Unreacted starting material can often be removed through several methods:
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Column Chromatography: Silica gel chromatography is a highly effective method for separating the more polar starting material from the brominated product.
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Acid-Base Extraction: The basicity of the starting amine and the product may be different enough to allow for separation via extraction with an aqueous acid solution at a specific pH.
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Recrystallization: If the solubility profiles of the product and the starting material are sufficiently different in a particular solvent system, recrystallization can be an effective purification technique.[5]
Q4: I have a significant amount of a dibrominated byproduct. What is the best way to remove it?
Dibrominated byproducts are typically less polar than the desired monobrominated product.
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Column Chromatography: This is the most reliable method for separating monobrominated and dibrominated species.
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Solvent Trituration/Washing: In some cases, dibromo-impurities can be removed by washing or triturating the crude product with a nonpolar solvent like n-hexane or cyclohexane, in which the dibrominated compound may be more soluble.[1]
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Recrystallization: Careful selection of a recrystallization solvent can sometimes selectively crystallize the desired product, leaving the more soluble dibrominated byproduct in the mother liquor.[5]
Q5: How can I minimize the formation of dibrominated byproducts during the reaction?
To reduce over-bromination, consider the following adjustments to your reaction conditions:[3]
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Control Stoichiometry: Use no more than one equivalent of the brominating agent (e.g., NBS).
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Slow Addition: Add the brominating agent dropwise or in portions to the reaction mixture to avoid localized high concentrations.
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Low Temperature: Perform the bromination at a lower temperature (e.g., 0 °C to -10 °C) to increase selectivity.
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Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC and stop the reaction as soon as the starting material is consumed.
Q6: Are there alternative synthetic routes, and what byproducts should I expect from them?
An alternative route could be a copper-catalyzed amination of a 2,X-dibromo-4-methoxypyridine.[6][7] In this case, potential byproducts include:
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Unreacted Dibromo Starting Material: Incomplete reaction will leave the starting dibrominated pyridine.
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Diaminated Product: If the reaction is not selective, a second amination can occur, replacing the second bromine atom.
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Hydrodehalogenation Product: Reduction of one of the bromo groups to a hydrogen atom can occur as a side reaction.
Quantitative Data Summary
The following table summarizes typical yields and purities for related bromination and amination reactions on pyridine rings, providing a general expectation for the synthesis of this compound.
| Reaction Type | Starting Material | Product | Typical Yield (%) | Typical Purity (after purification) (%) | Common Byproducts | Reference |
| Bromination | 2-methoxypyridin-4-amine | 3-bromo-2-methoxypyridin-4-amine | 92-97% | >98% | Unreacted starting material, dibrominated species | [1] |
| Bromination | 2-aminopyridine | 2-amino-5-bromopyridine & 2-amino-3,5-dibromopyridine | Variable | Variable | Dibrominated and other isomeric byproducts | [1] |
| Copper-catalyzed Amination | Bromopyridine derivatives | Aminopyridine derivatives | 60-95% | >95% | Diaminated product (<5%), unreacted starting material | [7] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and then removing the solvent under reduced pressure.
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Column Packing: Prepare a silica gel column using a suitable eluent system. The choice of eluent will depend on the polarity of the product and byproducts, as determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes).
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Loading and Elution: Carefully load the dried slurry onto the top of the packed column. Begin elution with the determined solvent system, starting with a lower polarity and gradually increasing it.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Acid-Base Extraction
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Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
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Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). This step will protonate the basic pyridine nitrogen and amino groups, potentially allowing for separation based on differential partitioning between the organic and aqueous layers. The desired product and basic impurities will move to the aqueous layer.
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Basification: Separate the aqueous layer and adjust the pH to basic (e.g., pH 9-10) with a suitable base (e.g., 1M NaOH or saturated sodium bicarbonate solution).
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Re-extraction: Extract the now neutral product back into an organic solvent (e.g., ethyl acetate, repeated three times).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures. Common solvents for pyridine derivatives include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexanes.
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Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Isolation and Washing: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Synthetic pathway to this compound and common byproducts.
References
- 1. 4-AMINO-3-BROMO-2-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Buy 3-Bromo-2-methoxypyridin-4-amine | 215364-86-6 [smolecule.com]
- 3. eMolecules this compound | 109613-97-0 | MFCD11044243 | Fisher Scientific [fishersci.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Arylation of 2-Bromo-4-methoxypyridin-3-amine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the N-arylation of 2-Bromo-4-methoxypyridin-3-amine. The guidance is structured to address common challenges and provide a systematic approach to developing robust and efficient reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my N-arylation of this compound resulting in low yields?
A1: Low yields in the N-arylation of this substrate can be attributed to several factors:
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Catalyst Inhibition: The pyridine nitrogen and the adjacent amino group can coordinate to the metal catalyst (e.g., palladium), leading to catalyst inhibition or deactivation.[1] This is a common challenge with aminopyridine substrates.
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Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly substrate-dependent. A systematic optimization of these parameters is often necessary to achieve high efficiency.[2]
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Steric Hindrance: The substituents on both the this compound and the arylating agent can create steric hindrance, slowing down the reaction rate.
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Side Reactions: Competing side reactions, such as hydrodehalogenation (replacement of bromine with hydrogen) or homocoupling of the arylating agent, can consume starting materials and reduce the yield of the desired product.
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Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.
Q2: What are the common side products I should look out for?
A2: Common side products include the hydrodehalogenated starting material (4-methoxy-pyridin-3-amine), the homocoupled biaryl product from the arylating agent, and potentially products from catalyst decomposition. In some cases, diarylation of the amine can occur, although this is less common with secondary amines.
Q3: Which catalytic system is better for this transformation, Palladium or Copper?
A3: Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are viable methods for N-arylation.
-
Palladium-catalyzed Buchwald-Hartwig Amination: This is often the first choice due to its generally milder reaction conditions, broader substrate scope, and higher functional group tolerance.[3][4] A wide variety of well-defined catalysts and ligands are commercially available, allowing for systematic screening.[5]
-
Copper-catalyzed Ullmann Condensation: This can be a good alternative, especially when palladium catalysts are ineffective or when cost is a major concern. Traditional Ullmann conditions are harsh, but modern protocols often use ligands to facilitate the reaction under milder conditions.[6][7]
The optimal choice depends on the specific arylating agent and the functional groups present in the molecule. It is often recommended to screen both systems if one is not providing satisfactory results.
Q4: How do I choose the right ligand for my palladium-catalyzed reaction?
A4: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging substrates like substituted pyridines, sterically hindered and electron-rich phosphine ligands are often preferred. Some commonly used ligands for N-arylation of aryl bromides include:
-
Biarylphosphine ligands: Xantphos, RuPhos, and SPhos are known to be effective for C-N cross-coupling reactions.[2]
-
Ferrocenylphosphine ligands: dppf (1,1'-Bis(diphenylphosphino)ferrocene) can also be a good choice.
Screening a panel of ligands is the most effective way to identify the optimal one for your specific substrate combination.
Q5: What is the role of the base and which one should I use?
A5: The base is required to deprotonate the amine in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield. Common bases for Buchwald-Hartwig amination include:
-
Strong bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are very effective but may not be compatible with base-sensitive functional groups.[4]
-
Weaker bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are milder alternatives that offer better functional group tolerance.[2]
The solubility of the base in the reaction solvent is also an important consideration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a pre-activated catalyst or ensure your palladium source is of high quality. Consider screening different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂). |
| Catalyst poisoning by the substrate | Increase catalyst loading. Screen different ligands that are more resistant to coordination by the pyridine nitrogen, such as bulky biarylphosphine ligands. | |
| Inappropriate base | The base may be too weak or insoluble. Try a stronger base (e.g., NaOtBu) if your substrate allows, or switch to a more soluble base. If using a weaker base like K₃PO₄, ensure it is finely powdered and well-dispersed. | |
| Poor solvent choice | The starting materials may not be fully soluble. Try a different solvent or a solvent mixture (e.g., toluene, dioxane, THF). | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Presence of water or other protic sources | Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle reagents under an inert atmosphere. |
| Catalyst decomposition | This can be indicated by the formation of palladium black. Lowering the reaction temperature and extending the reaction time may help. Using a more stable pre-catalyst can also be beneficial. | |
| Reaction Stalls | Catalyst deactivation over time | The catalyst may have a limited lifetime under the reaction conditions. Consider a slow addition of the catalyst or using a more robust catalytic system. |
| Product inhibition | The N-arylated product may be coordinating to the palladium center and inhibiting further reaction.[2] Diluting the reaction mixture or using a different ligand might mitigate this issue. |
Data Presentation: Reaction Conditions for N-Arylation
The following tables summarize typical starting conditions for palladium- and copper-catalyzed N-arylation of aryl bromides. These should be considered as starting points for optimization.
Table 1: Typical Conditions for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
| Parameter | Recommendation | Examples |
| Palladium Precursor | 1-5 mol% | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ |
| Ligand | 1.2-2.4 equivalents relative to Pd | Xantphos, RuPhos, SPhos, BINAP, dppf |
| Base | 1.5-2.5 equivalents | NaOtBu, Cs₂CO₃, K₃PO₄, LHMDS |
| Solvent | 0.1 - 0.5 M | Toluene, Dioxane, THF |
| Temperature | 80 - 120 °C | - |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS |
Table 2: Typical Conditions for Copper-Catalyzed N-Arylation (Ullmann Condensation)
| Parameter | Recommendation | Examples |
| Copper Source | 5-20 mol% | CuI, Cu₂O, CuBr |
| Ligand | 10-40 mol% (if used) | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA), L-proline |
| Base | 2-3 equivalents | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | 0.2 - 1.0 M | DMF, DMSO, Dioxane |
| Temperature | 100 - 160 °C | - |
| Reaction Time | 12 - 48 hours | Monitored by TLC or LC-MS |
Experimental Protocols
General Protocol for Palladium-Catalyzed N-Arylation of this compound
This is a general procedure and should be optimized for each specific arylating agent.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylating agent (1.1-1.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
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Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M) via syringe.
-
Reaction: Place the reaction mixture in a pre-heated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
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Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation reaction.
Caption: A logical workflow for troubleshooting low-yielding N-arylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Regioselective Synthesis of 2-Bromo-4-methoxypyridin-3-amine Derivatives
Welcome to the technical support center for the regioselective synthesis of 2-Bromo-4-methoxypyridin-3-amine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting strategies, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective synthesis of this compound?
The primary challenge lies in controlling the regioselectivity of the bromination reaction. The pyridine ring is inherently electron-deficient, making electrophilic substitution difficult.[1] However, the starting material, 4-methoxypyridin-3-amine, contains two activating groups: an amino (-NH₂) group and a methoxy (-OCH₃) group. Both are ortho-, para-directing, leading to a complex interplay of directing effects that can result in a mixture of brominated isomers. The desired product is the 2-bromo isomer, but bromination at other positions, such as the 5- or 6-position, can occur.
Q2: Which brominating agents are most suitable for this synthesis?
N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of activated aromatic and heteroaromatic compounds.[2] It is generally milder and more selective than elemental bromine (Br₂), which can lead to over-bromination and the formation of byproducts.[3] The choice of solvent and reaction temperature can further influence the selectivity of NBS.
Q3: How do the amino and methoxy groups influence the regioselectivity of bromination on the pyridine ring?
Both the amino and methoxy groups are electron-donating and activate the pyridine ring towards electrophilic aromatic substitution. They direct incoming electrophiles to the ortho and para positions. In 4-methoxypyridin-3-amine:
-
The amino group at C3 strongly activates the ortho positions (C2 and C4) and the para position (C6).
-
The methoxy group at C4 strongly activates the ortho positions (C3 and C5).
The desired bromination at the C2 position is favored by the directing effect of the C3-amino group. However, the C5 position is activated by the C4-methoxy group, and the C6 position is activated by the C3-amino group, leading to potential formation of 5-bromo and 6-bromo isomers as side products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of the Desired 2-Bromo Isomer | - Competing side reactions leading to other isomers (e.g., 5-bromo, 6-bromo).- Over-bromination (di-bromination).- Decomposition of starting material or product.- Incomplete reaction. | - Optimize Reaction Temperature: Lowering the reaction temperature (e.g., to 0°C or below) can increase the selectivity for the kinetically favored product.- Slow Addition of Brominating Agent: Add the brominating agent (e.g., NBS) portion-wise or as a solution dropwise to maintain a low concentration and minimize over-bromination.[2]- Use a Milder Brominating Agent: If using Br₂, switch to NBS.[2]- Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed to prevent byproduct formation.[4] |
| Formation of Multiple Isomers | - Strong activating effects of both the amino and methoxy groups.- Reaction conditions are not optimized for regioselectivity. | - Solvent Effects: The choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., dichloromethane, acetonitrile, DMF).[2]- Protecting Groups: Consider protecting the more activating amino group as an amide to modulate its directing effect, followed by deprotection. |
| Difficulty in Purifying the Product | - Similar polarities of the desired product and isomeric byproducts. | - Chromatography Optimization: Use a high-resolution column chromatography system. Experiment with different solvent systems for better separation.- Recrystallization: Attempt recrystallization from various solvent mixtures to selectively crystallize the desired isomer. |
| Reaction Not Proceeding to Completion | - Inactive brominating agent.- Insufficient reaction time or temperature. | - Check Reagent Quality: Use a fresh bottle of NBS, as it can decompose over time.- Increase Reaction Time/Temperature: Gradually increase the reaction time or temperature while carefully monitoring for the formation of byproducts by TLC. |
Experimental Protocols
Protocol 1: Regioselective Bromination of 4-methoxypyridin-3-amine using NBS
This protocol is adapted from a similar synthesis of 3-bromo-2-methoxypyridin-4-amine.[5]
Materials:
-
4-methoxypyridin-3-amine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-methoxypyridin-3-amine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.0 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following table summarizes key data for the starting material and the desired product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-methoxypyridin-3-amine | C₆H₈N₂O | 124.14 | 33631-09-03 |
| This compound | C₆H₇BrN₂O | 203.04 | 109613-97-0 |
Note: The yields for the regioselective synthesis of this compound can vary significantly depending on the reaction conditions and need to be optimized.
Visualizations
Experimental Workflow for Regioselective Bromination
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low yield in the bromination reaction.
References
- 1. PubChemLite - this compound (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-AMINO-3-BROMO-2-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 2-Bromo-4-methoxypyridin-3-amine
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Suzuki-Miyaura cross-coupling of 2-Bromo-4-methoxypyridin-3-amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is not working. I'm observing no product formation or very low conversion. What are the likely causes?
A1: Failure of this specific Suzuki coupling is often attributed to the challenging nature of the substrate. This compound is an electron-rich and sterically hindered pyridine derivative. The primary reasons for failure include:
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring and the adjacent amino group can coordinate to the palladium catalyst, leading to the formation of inactive complexes and catalyst deactivation.[1][2][3]
-
Slow Oxidative Addition: The electron-donating methoxy and amine groups increase the electron density on the pyridine ring. This makes the carbon-bromine bond stronger and the oxidative addition of the palladium(0) catalyst, which is often the rate-limiting step, more difficult.[4][5]
-
Steric Hindrance: The proximity of the bromo, methoxy, and amine substituents can sterically impede the approach of the bulky palladium catalyst to the C-Br bond.[1][6]
-
Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for challenging substrates and may not be optimal in your current setup.[1][7]
Q2: How can I overcome catalyst deactivation when working with this compound?
A2: To mitigate catalyst deactivation, selecting the appropriate ligand is crucial.
-
Use Bulky, Electron-Rich Ligands: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective.[1] Employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, and RuPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[1][2] These ligands stabilize the palladium catalyst, promote the oxidative addition step, and their steric bulk can disfavor the inhibitory coordination of the pyridine nitrogen.[2]
-
Select an Appropriate Pre-catalyst: Using a pre-formed palladium(II) pre-catalyst that is efficiently reduced in situ to the active palladium(0) species can be beneficial.
Q3: What are the most common side reactions with this substrate and how can they be minimized?
A3: The two most prevalent side reactions are protodebromination of the starting material and homocoupling of the boronic acid/ester.
-
Protodebromination: This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 4-methoxypyridin-3-amine. It can be caused by trace amounts of water or other proton sources.
-
Solution: Ensure the use of anhydrous solvents and reagents.[8] Running the reaction under strictly inert conditions is also important.
-
-
Homocoupling: This is the self-coupling of the boronic acid partner to form a biaryl byproduct.[2] This side reaction is often promoted by the presence of oxygen.[8][9]
Q4: My starting material is being consumed, but I am seeing a complex mixture of byproducts. What could be the issue?
A4: The formation of a complex mixture of byproducts could indicate that the reaction conditions are too harsh, leading to decomposition of the starting materials or the desired product.
-
Lower the Reaction Temperature: While higher temperatures can sometimes overcome a high activation barrier, they can also promote side reactions.[2] Try running the reaction at a lower temperature for a longer period.
-
Screen Different Bases: The choice of base is critical. Strong bases can sometimes lead to decomposition. Consider screening a variety of bases, such as K₃PO₄, K₂CO₃, and Cs₂CO₃.[2][3] The strength and solubility of the base can significantly influence the reaction outcome.[10][11][12]
Data Presentation: Recommended Reaction Conditions
The following table summarizes a range of conditions that have been found to be effective for challenging Suzuki-Miyaura couplings of heteroaryl halides. These should be considered as a starting point for optimization.
| Parameter | Recommended Conditions | Rationale & Comments |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich ligands to accelerate oxidative addition and prevent catalyst deactivation.[1][2] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base is crucial and often needs to be screened. K₃PO₄ is frequently effective in challenging couplings.[2] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common. Ensure solvents are thoroughly degassed.[3][13] |
| Temperature | 80-120 °C | Higher temperatures may be required, but should be optimized to minimize byproduct formation.[3] |
| Boronic Acid Partner | Boronic acid or Boronate ester | Pinacol esters or MIDA boronates can be more stable and less prone to protodeboronation.[2][14] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for your specific boronic acid coupling partner.
1. Preparation:
-
Oven-dry all glassware (e.g., Schlenk flask or reaction vial) and allow it to cool under an inert atmosphere.[8]
-
Degas all solvents by bubbling argon or nitrogen through them for at least 30 minutes or by using freeze-pump-thaw cycles.[2][8]
2. Reaction Setup:
-
To the reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and the ligand (e.g., SPhos, 2-6 mol%).[3]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[3][8]
3. Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[13]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[1][3]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][2][3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[2]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow
Caption: A workflow for troubleshooting a failed Suzuki coupling reaction.
Potential Side Reactions
Caption: Common side reactions in the Suzuki coupling of 2-bromo-pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
analytical techniques for monitoring the progress of 2-Bromo-4-methoxypyridin-3-amine reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing analytical techniques to monitor the progress of chemical reactions involving 2-Bromo-4-methoxypyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the progress of reactions involving this compound?
A1: The most common techniques are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The choice of technique depends on the specific reaction, available equipment, and the level of detail required.
Q2: How can I quickly check if my reaction is proceeding?
A2: Thin Layer Chromatography (TLC) is the fastest method for a quick qualitative check.[3] By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate, you can visually track the consumption of the starting material and the formation of the product.[4]
Q3: When should I use HPLC instead of TLC?
A3: HPLC is preferred for quantitative analysis, providing detailed information on the concentration of reactants, products, and byproducts.[5] It is particularly useful when you need to determine the precise conversion rate, purity of the product, or when the components of the reaction mixture have very similar polarities and are difficult to separate by TLC.
Q4: What is the advantage of using LC-MS?
A4: LC-MS combines the separation capabilities of HPLC with the identification power of mass spectrometry. This is invaluable for identifying unknown byproducts or confirming the molecular weight of the desired product, especially in complex reaction mixtures.[5]
Q5: Can NMR spectroscopy be used for reaction monitoring?
A5: Yes, NMR spectroscopy is a powerful tool for in-situ reaction monitoring, allowing for the direct observation and quantification of species in the reaction mixture without the need for calibration.[6] It provides detailed structural information about the reactants, intermediates, and products.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH for the amine group. - Column degradation. - Sample overload. | - Add a modifier like triethylamine (TEA) or trifluoroacetic acid (TFA) to the mobile phase to improve peak shape for amines. - Use a new or different C18 column. - Reduce the injection volume or dilute the sample. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition. - Temperature variations. - Column equilibration issues. | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a consistent temperature.[7] - Equilibrate the column with the mobile phase for a sufficient time before injection. |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from previous injections. | - Use fresh, high-purity solvents for the mobile phase. - Run a blank gradient to wash the column. - Implement a needle wash step in the autosampler method. |
| No Peaks Detected | - Incorrect UV detector wavelength. - Sample degradation. - No injection occurred. | - Determine the UV absorbance maximum of this compound and set the detector accordingly. - Ensure sample stability in the chosen solvent. - Check the autosampler for proper operation. |
Thin Layer Chromatography (TLC)
| Issue | Possible Cause | Troubleshooting Steps |
| Spots are Streaking/Tailing | - The compound is too polar for the solvent system. - The sample is too concentrated. - Interaction with the silica gel (common for amines). | - Increase the polarity of the eluent. - Dilute the sample before spotting. - Add a small amount of a base like triethylamine or ammonia to the developing solvent to reduce tailing of basic compounds. |
| Rf values are too high or too low | - Inappropriate solvent system polarity. | - If Rf is too high (spots run to the top), decrease the polarity of the solvent system. - If Rf is too low (spots remain at the baseline), increase the polarity of the solvent system. |
| Two Spots for a Pure Compound | - Protonation of the amine on the silica plate. - Compound degradation on the silica plate. | - Add a small amount of base to the eluent.[8] - Spot the sample and run the TLC plate immediately. Consider using a different stationary phase (e.g., alumina). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| Broad Peaks | - Presence of paramagnetic impurities. - Sample aggregation. - Chemical exchange. | - Filter the sample or pass it through a small plug of silica. - Dilute the sample or try a different solvent. - Acquire the spectrum at a different temperature. |
| Poor Signal-to-Noise Ratio | - Insufficient sample concentration. - Not enough scans acquired. | - Increase the concentration of the sample. - Increase the number of scans.[9] |
| Distorted Spectral Lineshapes | - Sample inhomogeneity caused by the reaction. | - Use advanced data processing techniques or specialized NMR pulse sequences to mitigate these effects.[6] |
Experimental Protocols
Protocol 1: Generic HPLC Method for Reaction Monitoring
This method is a starting point and may require optimization for specific reaction mixtures.
-
Instrumentation: HPLC system with a UV detector.[2]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[10]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[10]
-
Gradient:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: 254 nm (or the UV maximum of the analyte).[7]
-
Injection Volume: 10 µL.[7]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.[5][10]
Protocol 2: TLC for Reaction Progress Monitoring
-
Plate: Silica gel 60 F-254.[3]
-
Eluent (Starting Point): A mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate. The ratio should be optimized to achieve an Rf of the starting material between 0.2 and 0.4. For amines, a common solvent system is n-butanol-water-acetic acid.[3]
-
Procedure:
-
On the TLC plate, draw a baseline in pencil.
-
Spot three lanes: the limiting reactant, a co-spot (reactant and reaction mixture), and the reaction mixture.[4]
-
Place the TLC plate in a developing chamber containing the eluent.
-
Allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with iodine or Verghn's reagent).[3]
-
The reaction is progressing if the spot corresponding to the starting material diminishes in the reaction mixture lane and a new spot (the product) appears.
-
Protocol 3: NMR Sample Preparation for Reaction Monitoring
-
Sample Preparation:
-
At various time points, take an aliquot from the reaction mixture.
-
If necessary, quench the reaction in the aliquot (e.g., by adding a suitable reagent or by rapid cooling).
-
Remove the reaction solvent under reduced pressure if it interferes with the NMR solvent signals.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]
-
Transfer the solution to an NMR tube for analysis.
-
-
Acquisition: Acquire a standard ¹H NMR spectrum. The disappearance of peaks corresponding to the starting material and the appearance of new peaks for the product can be used to monitor the reaction progress.[9]
Visualizations
Caption: Workflow for monitoring reactions of this compound.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 2. benchchem.com [benchchem.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
stability of 2-Bromo-4-methoxypyridin-3-amine under acidic or basic conditions
Frequently Asked Questions (FAQs)
Q1: What are the potential sites of reactivity on 2-Bromo-4-methoxypyridin-3-amine under acidic or basic conditions?
A1: The molecule has several functional groups that can be susceptible to degradation under acidic or basic conditions:
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and prone to protonation under acidic conditions. This can alter the electron density of the entire ring system, potentially influencing the reactivity of the substituents.
-
Amino Group (-NH2): The amino group is also basic and will be protonated in acidic solutions to form an ammonium salt. This protonation deactivates the ring towards electrophilic attack but may influence its stability.
-
Bromo Group (-Br): The bromo group at the 2-position is a potential leaving group, especially in nucleophilic aromatic substitution (SNA) reactions, which can be facilitated under basic conditions.[1][2] The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[1][2]
-
Methoxy Group (-OCH3): Ether linkages, such as the methoxy group, can be susceptible to cleavage under strong acidic conditions, typically via an SN1 or SN2 mechanism, to form a phenol and an alkyl halide.
Q2: How is this compound expected to behave under acidic conditions?
A2: Under acidic conditions, the primary expected reactions are protonation of the pyridine nitrogen and the exocyclic amino group. This will increase the water solubility of the compound. Under more forcing acidic conditions (e.g., strong acid and heat), hydrolysis of the methoxy group to a hydroxyl group is a potential degradation pathway. Desulfonation can occur in the presence of dilute hot aqueous acid for sulfonic acid groups, a principle that can be extended to other functional groups.[3]
Q3: What is the likely stability of this compound under basic conditions?
A3: Under basic conditions, the compound is susceptible to nucleophilic aromatic substitution, where the bromo group is displaced by a nucleophile.[1][2] If the base is a hydroxide ion (e.g., in aqueous NaOH), this could lead to the formation of 2-hydroxy-4-methoxypyridin-3-amine. The rate of this substitution would depend on the concentration of the base and the temperature. Pyridine bases are known to catalyze the hydrolysis of esters, indicating their reactivity in basic environments.[4]
Q4: Are there any recommended storage conditions to ensure the stability of this compound?
A4: To maximize shelf life, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture, light, and oxygen, which can contribute to degradation over time. Supplier recommendations often suggest storage at 2-8°C, protected from light, and in an inert gas.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the analytical chromatogram (e.g., HPLC, LC-MS) after exposing the compound to acidic mobile phases.
-
Possible Cause: Degradation of the analyte on the analytical column or in the mobile phase. The acidic mobile phase may be causing hydrolysis of the methoxy group or other acid-catalyzed reactions.
-
Troubleshooting Steps:
-
Analyze a freshly prepared sample: This will help determine if the degradation is happening over time in the prepared solution.
-
Use a less acidic mobile phase: If possible, adjust the pH of the mobile phase to be closer to neutral.
-
Decrease the residence time on the column: Use a shorter column or a faster flow rate.
-
Analyze by a different technique: If possible, use a technique that does not require an acidic mobile phase to confirm the purity of the sample.
-
Issue 2: The compound shows poor recovery from a reaction mixture worked up with a strong base.
-
Possible Cause: The compound may be degrading under the basic conditions of the workup. Nucleophilic substitution of the bromo group with hydroxide is a likely cause.
-
Troubleshooting Steps:
-
Use a milder base: Consider using a weaker base like sodium bicarbonate or an organic base (e.g., triethylamine) for the workup.
-
Keep the temperature low: Perform the workup at a lower temperature (e.g., in an ice bath) to slow down the rate of potential degradation reactions.
-
Minimize the exposure time: Complete the basic workup as quickly as possible.
-
Analyze the aqueous layer: Check for the presence of more polar degradation products in the aqueous phase.
-
Predicted Degradation Pathways
The following diagrams illustrate the predicted degradation pathways for this compound under acidic and basic conditions based on general chemical principles.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
workup procedures for reactions containing 2-Bromo-4-methoxypyridin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for workup procedures involving 2-Bromo-4-methoxypyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is a standard extractive workup procedure for reactions involving this compound?
A typical workup begins after the reaction is deemed complete by a monitoring technique like TLC or LC-MS. The mixture is cooled to room temperature and then quenched, often by pouring it into water or a saturated aqueous solution like ammonium chloride (NH₄Cl).[1] The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane.[1][2] The combined organic layers are subsequently washed with water and then brine to remove water-soluble impurities and salts.[3] Finally, the organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[4]
Q2: I am experiencing low yields after the aqueous wash. Is my product water-soluble?
Yes, this is a common issue. The pyridine nitrogen and the exocyclic amine group in this compound can be protonated under acidic conditions, forming a salt that is soluble in the aqueous layer.[5] To prevent this loss, ensure the pH of the aqueous phase is neutral or slightly basic during extraction.[6] If you suspect product loss, you can saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of your organic product in the aqueous phase.[7] It is always good practice to save all aqueous layers until you have confirmed the location of your product.[8]
Q3: My post-workup TLC shows multiple spots. What are the likely impurities?
Besides unreacted starting material, common impurities in cross-coupling reactions (like Suzuki or Buchwald-Hartwig) include:
-
Homocoupled Products: Formed from the coupling of two molecules of the starting bromopyridine or the coupling partner.[9]
-
Protodebrominated Product (4-methoxypyridin-3-amine): The bromine atom is replaced by a hydrogen atom. This can be caused by protic impurities or high reaction temperatures.[9]
-
Di-substituted Products: If the reaction conditions are not carefully controlled, substitution at other positions on the pyridine ring can occur.[7]
-
Catalyst Residues: Palladium catalysts and ligands (e.g., phosphine oxides) can persist through the workup.[2][10]
Q4: What is the most effective method for purifying my product?
The best purification technique depends on the product's physical state and the nature of the impurities.
-
Flash Column Chromatography: This is the most common and often most effective method for separating the desired product from starting materials, byproducts, and catalyst residues due to differences in polarity.[3][11]
-
Recrystallization: If your product is a solid and a suitable solvent can be identified, recrystallization is an excellent method for achieving high purity, particularly for removing small amounts of impurities.[11]
Q5: My product appears to be decomposing or streaking during silica gel column chromatography. How can I fix this?
Pyridine-containing compounds can interact strongly with the acidic surface of standard silica gel, leading to poor separation and potential decomposition.[6] To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as 0.5-1% triethylamine, or by using neutral alumina as the stationary phase.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Product lost during aqueous workup. | The amine and pyridine functionalities can be protonated. Ensure the aqueous layer is neutral or slightly basic during extraction. A brine wash can also reduce the product's aqueous solubility.[5][6][7] |
| Incomplete reaction. | Monitor the reaction closely using TLC or LC-MS to ensure all starting material is consumed before beginning the workup.[7] | |
| Product is volatile. | If the product has a low boiling point, it may be lost during solvent removal. Check the solvent in the rotovap trap.[8] | |
| Emulsion Forms During Extraction | High concentration of reagents or fine precipitates. | Add a saturated brine solution to help break the emulsion. Gentle swirling instead of vigorous shaking can prevent emulsion formation. In difficult cases, filtering the entire mixture through a pad of Celite may be necessary.[12] |
| Oily Product Instead of Solid | Residual high-boiling solvent (e.g., DMF, DMSO). | If using a polar aprotic solvent, quench the reaction by pouring it into a large volume of cold water to precipitate the product.[7] Wash the organic layer extensively with water (e.g., 5 x 10 mL of water for every 5 mL of DMF) during extraction.[10] |
| Presence of impurities. | The crude product may require further purification by column chromatography or recrystallization to obtain a solid.[7] | |
| Contamination with Byproducts | Homocoupling or Protodebromination. | These side reactions are often promoted by high temperatures or the presence of oxygen/water. Optimize reaction conditions (e.g., lower temperature, ensure anhydrous conditions, thoroughly degas solvents) to minimize their formation.[9] |
| Contamination with Phosphine Oxides (from ligands). | Triphenylphosphine oxide can sometimes be removed by suspending the crude residue in a non-polar solvent like pentane/ether and filtering, as the oxide is often insoluble.[10] |
Experimental Protocols
Protocol 1: General Extractive Workup
-
Cooling & Quenching: Once the reaction is complete, allow the reaction vessel to cool to room temperature. Pour the mixture into a separatory funnel containing water or a saturated aqueous NH₄Cl solution.[1]
-
Extraction: Add an appropriate organic solvent (e.g., ethyl acetate).[2] Gently shake the funnel, venting frequently. Allow the layers to separate.
-
Separation: Drain the aqueous layer. Wash the organic layer sequentially with water and then saturated brine.[3]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[4]
-
Filtration & Concentration: Filter the mixture to remove the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]
Protocol 2: Flash Column Chromatography
-
Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate). Pour the slurry into a column, allowing it to pack evenly without air bubbles.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully load the solution onto the top of the silica gel bed.[11]
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the compounds.[11]
-
Fraction Collection: Collect fractions in separate test tubes and analyze them by TLC to identify which ones contain the pure product.[11]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[11] Note: For pyridine-containing compounds, consider adding ~0.5-1% triethylamine to the eluent to prevent streaking and improve separation.[6]
Visualizations
Caption: A generalized workflow for the workup and purification of products from reactions containing this compound.
Caption: A troubleshooting decision tree for diagnosing causes of low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-4-methoxypyridin-3-amine and Other Bromopyridines in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Bromo-4-methoxypyridin-3-amine with other bromopyridine derivatives in key palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Understanding the nuanced reactivity of these versatile building blocks is crucial for the efficient design and execution of synthetic routes in medicinal chemistry and materials science. The information presented is supported by experimental data to aid in substrate selection and reaction optimization.
Introduction to Bromopyridine Reactivity
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the position of the bromine atom on the pyridine ring and the electronic nature of other substituents. The electron-deficient character of the pyridine ring, owing to the electronegative nitrogen atom, influences the ease of the rate-determining oxidative addition step in the catalytic cycle.
Generally, the reactivity of unsubstituted bromopyridine isomers follows the order: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine. This trend is attributed to the electronic activation of the C-Br bond, which is most pronounced at the positions para (4-) and ortho (2-) to the ring nitrogen. Substituents on the pyridine ring can further modulate this reactivity. Electron-donating groups (EDGs) like methoxy (-OCH₃) and amino (-NH₂) groups can increase the electron density of the ring, which may affect the oxidative addition step. Conversely, electron-withdrawing groups (EWGs) can enhance the electrophilicity of the carbon bearing the bromine, potentially increasing reactivity.
This compound possesses a unique substitution pattern with a bromine at the 2-position, an electron-donating amino group at the 3-position, and an electron-donating methoxy group at the 4-position. This combination of substituents leads to a distinct reactivity profile that will be explored in the following sections.
Comparative Data in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various bromopyridines with arylboronic acids, providing a comparative context for the reactivity of this compound.
| Bromopyridine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | [1] |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 75-85 | [2] |
| 3-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 60-70 | [3] |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 8 | >90 | [4] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 81 | [1] |
| 2-Bromo-5-nitropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 80 | 6 | 92 |
Note: The data presented is compiled from various sources and reaction conditions may not be identical. Direct comparison of yields should be interpreted with caution.
Comparative Data in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The table below presents a comparison of reaction outcomes for the amination of different bromopyridines.
| Bromopyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 78 | [5][6] |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 16 | 85-95 | [7][8] |
| 3-Bromopyridine | Morpholine | Pd(OAc)₂ / RuPhos | LiHMDS | THF | 65 | 12 | 76 | [9] |
| 4-Bromopyridine | Aniline | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 100 | 16 | 80-90 | [10] |
| 2-Bromo-4-methylpyridine | Aniline | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Dioxane | 100 | 24 | 75 | [5] |
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | 83 | [9] |
Note: The data presented is compiled from various sources and reaction conditions may not be identical. Direct comparison of yields should be interpreted with caution.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These protocols are intended as a starting point and may require optimization for specific substrates and coupling partners.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the bromopyridine (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the selected base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is deemed complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the bromopyridine (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a screw cap containing a PTFE septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.1-1.5 equiv.).
-
Reaction: Seal the tube tightly and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Spectroscopic Analysis for Structural Confirmation of 2-Bromo-4-methoxypyridin-3-amine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is paramount. This guide provides a comparative analysis of spectroscopic methods to confirm the structure of 2-Bromo-4-methoxypyridin-3-amine, contrasting its expected spectral features with those of its close structural isomers.
This document outlines the key expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. By comparing this predicted data with experimental data from related compounds, researchers can gain a high degree of confidence in their product's structure.
Comparative Spectroscopic Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR Data (Predicted/Reported) | Mass Spectrometry (m/z) |
| This compound | C₆H₇BrN₂O | 203.04 | Predicted: δ ~7.7 (d, 1H), ~6.9 (d, 1H), ~4.5 (s, br, 2H, NH₂), ~3.9 (s, 3H, OCH₃) ppm | Predicted [M+H]⁺: 202.9815[1] |
| 3-Bromo-2-methoxypyridin-4-amine | C₆H₇BrN₂O | 203.04 | Reported: δ 7.67 (d, J=5.6 Hz, 1H), 6.26 (d, J=5.6 Hz, 1H), 3.90 (s, 3H) ppm[2] | Reported [M+1]⁺: 203.09[2] |
Detailed Experimental Protocols
Standard spectroscopic analysis protocols are applicable for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be necessary.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the dry powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically using Electrospray Ionization (ESI). Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Spectroscopic Data Interpretation and Comparison
¹H NMR Spectroscopy
The proton NMR spectrum is one of the most powerful tools for distinguishing between isomers.
-
This compound (Predicted):
-
Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two pyridine protons. The proton at position 5 would likely be downfield of the proton at position 6 due to the electronic effects of the substituents.
-
A singlet for the methoxy group protons (OCH₃) around δ 3.9 ppm.
-
A broad singlet for the amine protons (NH₂) which may be exchangeable with D₂O.
-
-
3-Bromo-2-methoxypyridin-4-amine (Reported):
The key difference will be the chemical shifts and coupling patterns of the aromatic protons, which are highly sensitive to the positions of the substituents.
¹³C NMR Spectroscopy
-
This compound (Predicted): Six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The carbon attached to the bromine (C2) would be significantly shifted, as would the carbons bonded to the methoxy (C4) and amino (C3) groups.
-
Comparison with Analogs: For 2-bromo-4-methoxyphenol, the carbon signals are reported at δ 153.8, 146.5, 116.9, 116.3, 115.4, 109.9, and 56.0 (OCH₃) ppm.[3] While the electronic environment is different due to the phenol versus the aminopyridine, these values provide a starting point for prediction.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present.
-
N-H Stretching: Primary amines typically show two bands in the region of 3500-3200 cm⁻¹ due to asymmetric and symmetric stretching vibrations.
-
C-O Stretching: A strong absorption between 1300-1000 cm⁻¹ is expected for the C-O bond of the methoxy group.
-
Aromatic C=C and C=N Stretching: Bands in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring.
-
C-Br Stretching: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹, is expected for the carbon-bromine bond.
Mass Spectrometry
-
Molecular Ion Peak: The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity separated by 2 m/z units (e.g., [M+H]⁺ and [M+H+2]⁺).
-
High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement, which can be used to confirm the elemental formula (C₆H₇BrN₂O). PubChem predicts a monoisotopic mass of 201.97418 Da for the neutral molecule.[1]
Visualizing the Workflow and Structural Comparison
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural differences between the key isomers.
Caption: General workflow for the synthesis, purification, and spectroscopic confirmation of a chemical product.
Caption: Comparison of the chemical structures of the target compound and a key isomer.
By carefully acquiring and interpreting these spectra, and by comparing the results to the data of known related compounds, researchers can confidently confirm the structure of their this compound product.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methoxypyridin-3-amine Derivatives by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous assessment of purity is paramount to ensure the safety, efficacy, and stability of the final product. For derivatives of 2-Bromo-4-methoxypyridin-3-amine, a crucial building block in medicinal chemistry, High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination. This guide provides a comprehensive comparison of various HPLC methodologies, supported by experimental protocols and data, to aid researchers in selecting and implementing the most suitable analytical techniques for their specific needs.
Introduction to Purity Assessment of Pyridine Derivatives
Substituted pyridines, such as this compound, are a class of heterocyclic aromatic compounds widely utilized in the development of novel therapeutic agents. The synthetic routes to these molecules can often yield a range of impurities, including starting materials, intermediates, by-products, and degradation products.[1][2] Therefore, a robust analytical method is required to separate, identify, and quantify the main compound and its impurities. Reversed-phase HPLC (RP-HPLC) is the most prevalent technique for the analysis of polar and non-polar compounds, making it highly suitable for substituted pyridines.[3]
This guide will explore different RP-HPLC methods, comparing their performance based on key chromatographic parameters.
Comparative Analysis of HPLC Methods
The choice of HPLC method can significantly impact the resolution, sensitivity, and speed of the purity analysis. Below is a comparison of two common reversed-phase HPLC methods with different column chemistries and mobile phase compositions. While specific data for this compound is not publicly available, the following tables present representative data for closely related aminopyridine and bromo-substituted aromatic compounds to illustrate the expected performance.
Table 1: Comparison of HPLC Columns for the Analysis of a Representative Aromatic Amine
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Column Type | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 10-90% B in 20 min | 15-85% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 260 nm |
| Retention Time (Main Peak) | 12.5 min | 10.8 min |
| Resolution (Main Peak/Impurity) | 2.2 | 2.5 |
| Tailing Factor (Main Peak) | 1.1 | 1.0 |
| Theoretical Plates | > 3000 | > 3500 |
This data is illustrative and may vary for this compound.
Table 2: Potential Impurities and their Chromatographic Behavior
| Compound | Potential Source | Expected Elution Order (Relative to Main Peak) |
| 2-Hydroxy-4-methoxypyridin-3-amine | Hydrolysis of bromo group | Earlier |
| 4-Methoxypyridin-3-amine | Debromination | Earlier |
| Starting Materials (e.g., 2,3-dibromo-4-methoxypyridine) | Incomplete reaction | Later |
| Isomeric Impurities | Non-selective synthesis | Close to the main peak |
Experimental Protocols
A detailed methodology is crucial for reproducible and accurate results. The following is a generalized HPLC protocol that can be adapted for the analysis of this compound derivatives.
1. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
Time (min) | % Mobile Phase B
-
---|---
-
0 | 10
-
20 | 90
-
25 | 90
-
26 | 10
-
30 | 10
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main compound should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The number of theoretical plates should be not less than 2000.[3]
5. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing the purity of a synthesized compound using HPLC.
Caption: Experimental workflow for HPLC purity determination.
Logical Approach to Method Selection
Choosing the appropriate HPLC method depends on the specific requirements of the analysis. The following diagram outlines a logical decision-making process.
Caption: Decision tree for selecting an appropriate HPLC method.
Conclusion
The purity assessment of this compound derivatives is a critical step in drug development. Reversed-phase HPLC is a powerful and versatile technique for this purpose. By carefully selecting the column, mobile phase, and other chromatographic parameters, researchers can develop robust and reliable methods to ensure the quality of their synthesized compounds. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals in the pharmaceutical industry.
References
The Biological Landscape of 2-Bromo-4-methoxypyridin-3-amine Derivatives: A Comparative Guide to Kinase Inhibition
While specific research on the biological activities of compounds directly derived from 2-Bromo-4-methoxypyridin-3-amine is not extensively available in current literature, a comprehensive analysis of structurally similar compounds, particularly derivatives of its isomer 5-bromo-2-methoxypyridin-3-amine, provides significant insights into their potential as potent kinase inhibitors. This guide offers a comparative look at the anticancer activities of these related compounds, alongside alternative pyridine-based inhibitors, supported by experimental data and detailed protocols.
Derivatives of methoxypyridine scaffolds are of significant interest in medicinal chemistry due to their potential to target key cellular signaling pathways implicated in cancer. Notably, the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, proliferation, and survival, has been a primary focus for the development of targeted cancer therapies.
Comparative Analysis of Anticancer Activity
Recent studies have demonstrated that sulfonamide methoxypyridine derivatives, synthesized from 5-bromo-2-methoxypyridin-3-amine, exhibit potent dual inhibitory activity against PI3Kα and mTOR kinases.[1] The following table summarizes the in vitro activity of a lead compound from this class, 22c, and compares it with other representative kinase inhibitors.
| Compound ID | Target Kinase(s) | IC50 (nM) | Target Cell Line(s) | Antiproliferative IC50 (nM) | Reference |
| 22c | PI3Kα | 0.22 | MCF-7 (Breast Cancer) | 130 | [1] |
| mTOR | 23 | HCT-116 (Colon Cancer) | 20 | [1] | |
| Centrinone (LCR-263) | PLK4 | 2.71 | MCF-7, MDA-MB-231, BT474 (Breast Cancer) | 20-80 (approx.) | [2] |
| VX680 | Aurora A/B/C, PLK4 | 0.65/3.36/4.6, 7.66 | Various | Varies | [2] |
| Compound 8h | PLK4 | 0.0067 | MCF-7, MDA-MB-231, BT474 (Breast Cancer) | Varies | [2] |
Signaling Pathways and Experimental Workflows
The development of these potent inhibitors involves a systematic process of synthesis, in vitro screening, and cellular assays. The following diagrams illustrate the targeted signaling pathway and a general workflow for the evaluation of these compounds.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor development.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are representative protocols for the synthesis and biological evaluation of pyridine-based kinase inhibitors.
General Procedure for Synthesis of Sulfonamide Methoxypyridine Derivatives[1]
A key step in the synthesis of the sulfonamide methoxypyridine derivatives involves a Suzuki-Miyaura coupling reaction.
Caption: Suzuki-Miyaura coupling for C-C bond formation.
Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (Intermediate) [1] To a solution of 5-bromo-2-methoxypyridin-3-amine (4.04 g, 20 mmol) in anhydrous pyridine (50 mL), 2,4-difluorobenzenesulfonyl chloride (3.22 mL, 24 mmol) was added dropwise. The mixture was stirred at room temperature for 24 hours. The solvent was then evaporated, and water (100 mL) was added, followed by stirring for 1 hour. The resulting precipitate was filtered, washed with hexane, and dried to yield the product.
Synthesis of the Borate Ester Intermediate [1] PdCl2(dppf)•DCM (204 mg, 0.25 mmol) was added to a mixture of the sulfonamide intermediate (1.99 g, 5 mmol), KOAc (1.23 g, 7.5 mmol), and bis(pinacolato)diborane (1.65 g, 4.5 mmol) in anhydrous 1,4-dioxane. The mixture was refluxed for 4 hours under an argon atmosphere. The solvent was evaporated, and the residue was diluted with DCM and washed with water. The organic layer was evaporated, and the residue was purified.
Final Suzuki-Miyaura Coupling [1] The borate ester intermediate was coupled with various aryl halides in the presence of a palladium catalyst and a base in a suitable solvent system to yield the final products.
In Vitro Kinase Inhibition Assay[1]
The inhibitory activity of the synthesized compounds against PI3Kα and mTOR kinases can be determined using commercially available kinase assay kits. The assays typically measure the amount of ADP produced, which is proportional to the kinase activity. The IC50 values are then calculated from the dose-response curves.
Cell Antiproliferation Assay (MTT Assay)[1][2]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined by plotting the percentage of cell viability against the compound concentration.
Conclusion
While direct experimental data on derivatives of this compound remains to be published, the strong anticancer and kinase inhibitory activities of compounds derived from its close isomer, 5-bromo-2-methoxypyridin-3-amine, highlight the significant potential of this chemical scaffold. The synthetic routes and biological evaluation methods described provide a clear roadmap for researchers and drug development professionals to explore the therapeutic promise of this class of compounds. The potent and selective inhibition of key cancer-related kinases by these pyridine derivatives underscores their value as a promising starting point for the development of novel anticancer agents. Further investigation into the synthesis and biological profiling of derivatives from this compound is warranted to fully elucidate their therapeutic potential.
References
comparing the efficacy of different catalysts for cross-coupling with 2-Bromo-4-methoxypyridin-3-amine
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 2-Bromo-4-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. This compound is a key building block, and its derivatization through cross-coupling reactions is crucial for the synthesis of novel pharmaceutical candidates. The choice of catalyst is paramount to the success of these transformations, directly impacting reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound, supported by experimental data from structurally analogous systems to inform catalyst selection.
Catalyst Performance in Palladium-Catalyzed Cross-Coupling Reactions
The efficacy of a palladium-catalyzed cross-coupling reaction is highly dependent on the choice of the palladium source, ligand, base, and solvent system. The following table summarizes the performance of different catalytic systems in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings of bromopyridine derivatives analogous to this compound. This data provides a strong indication of the expected performance for the target substrate.
| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%)¹ |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 78-88[1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | Expected High[1] | |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 0.5-1 | ~81[2] | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-24 | Moderate to High[3] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 80-100 | 12-24 | Moderate to High[4] | |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N | THF | 40-60 | 4-12 | Moderate to High[5] |
| Pd(CF₃COO)₂ / CuI | PPh₃ | Et₃N | DMF | 100 | 3 | High[6] | |
| Heck Coupling | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 18-24 | Moderate[5] |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 130 | 0.5-2 | Moderate to High[6][7] |
¹Yields are based on reactions with structurally similar bromopyridine substrates and should be considered as predictive for this compound. Optimization is likely required for specific substrates.
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling Protocol
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.[1][8]
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).[1][8]
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.[1][8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up and extraction.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol outlines a general procedure for the C-N bond formation between an aryl bromide and an amine.[4][9]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene (anhydrous and degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.[3]
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.[3]
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.[3][10]
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling to room temperature, carefully unseal the tube and proceed with work-up and purification.
Visualizing Experimental and Logical Workflows
To aid in the conceptualization of the experimental processes and underlying chemical principles, the following diagrams have been generated.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for 2-Bromo-4-methoxypyridin-3-amine in Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications, the choice of reagents is paramount. The substituted pyridine scaffold is a ubiquitous motif in biologically active compounds, and 2-Bromo-4-methoxypyridin-3-amine serves as a key building block in many synthetic routes. However, factors such as reactivity, cost, and availability may necessitate the consideration of alternative reagents. This guide provides a comprehensive comparison of alternative reagents to this compound for specific, widely-used synthetic transformations, supported by experimental data and detailed protocols.
Reactivity Overview in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of 2-halo-4-methoxypyridin-3-amines lies in their application as electrophilic partners in palladium-catalyzed cross-coupling reactions. The nature of the halogen atom significantly influences the reactivity of the C-X bond, following the general trend: I > Br > Cl. This trend is inversely correlated with the bond dissociation energy of the carbon-halogen bond, where the weaker bond of the iodo- and bromo-derivatives leads to faster oxidative addition to the palladium catalyst, which is often the rate-determining step.
Consequently, 2-Iodo-4-methoxypyridin-3-amine is expected to be the most reactive, allowing for milder reaction conditions, while 2-Chloro-4-methoxypyridin-3-amine is the least reactive, often requiring more forcing conditions, specialized ligands, and higher catalyst loadings to achieve comparable yields to its bromo and iodo counterparts.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. The following table summarizes the expected comparative performance of 2-halo-4-methoxypyridin-3-amines in a typical Suzuki-Miyaura reaction with phenylboronic acid.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Reagent | Halogen | Relative Reactivity | Typical Catalyst System | Typical Conditions | Expected Yield |
| 2-Iodo-4-methoxypyridin-3-amine | Iodine | High | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 80-100 °C, 2-6 h | Excellent |
| This compound | Bromine | Moderate | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 90-110 °C, 4-12 h | Good to Excellent |
| 2-Chloro-4-methoxypyridin-3-amine | Chlorine | Low | Pd(OAc)₂/SPhos, Pd(tBu₃P)₂ | 100-120 °C, 12-24 h | Moderate to Good |
Note: Yields are estimates based on general reactivity trends of halopyridines and may vary depending on the specific reaction conditions and substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Halo-4-methoxypyridin-3-amine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the 2-halo-4-methoxypyridin-3-amine, phenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with stirring for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the formation of C-N bonds. The reactivity trend of the 2-halo-4-methoxypyridin-3-amines in this reaction mirrors that of the Suzuki-Miyaura coupling.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Reagent | Halogen | Relative Reactivity | Typical Catalyst System | Typical Conditions | Expected Yield |
| 2-Iodo-4-methoxypyridin-3-amine | Iodine | High | Pd₂(dba)₃/Xantphos | 80-100 °C, 4-8 h | Excellent |
| This compound | Bromine | Moderate | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP | 90-110 °C, 8-16 h | Good to Excellent |
| 2-Chloro-4-methoxypyridin-3-amine | Chlorine | Low | Pd G3 XPhos, Pd(tBu₃P)₂ | 100-130 °C, 16-30 h | Moderate to Good |
Note: Yields are estimates based on general reactivity trends of halopyridines and may vary depending on the specific amine coupling partner and reaction conditions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Materials:
-
2-Halo-4-methoxypyridin-3-amine (1.0 mmol)
-
Amine (e.g., morpholine, 1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol)
-
Ligand (e.g., Xantphos, 0.04 mmol)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, to a vial add the 2-halo-4-methoxypyridin-3-amine, amine, palladium pre-catalyst, ligand, and base.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and heat the reaction mixture to the desired temperature with stirring for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling provides a powerful means to introduce alkyne moieties into organic molecules. The reactivity of the 2-halo-4-methoxypyridin-3-amines in this transformation is consistent with the other cross-coupling reactions.
Table 3: Comparative Performance in Sonogashira Coupling
| Reagent | Halogen | Relative Reactivity | Typical Catalyst System | Typical Conditions | Expected Yield |
| 2-Iodo-4-methoxypyridin-3-amine | Iodine | High | Pd(PPh₃)₂Cl₂/CuI | Room Temp to 60 °C, 2-6 h | Excellent |
| This compound | Bromine | Moderate | Pd(PPh₃)₂Cl₂/CuI, Pd(OAc)₂/PPh₃/CuI | 60-80 °C, 6-12 h | Good to Excellent |
| 2-Chloro-4-methoxypyridin-3-amine | Chlorine | Low | Pd(tBu₃P)₂/CuI, Ni-based catalysts | 80-120 °C, 12-24 h | Low to Moderate |
Note: Yields are estimates based on general reactivity trends of halopyridines and may vary depending on the specific alkyne and reaction conditions.
Experimental Protocol: General Procedure for Sonogashira Coupling
Caption: General workflow for a Sonogashira cross-coupling reaction.
Materials:
-
2-Halo-4-methoxypyridin-3-amine (1.0 mmol)
-
Terminal Alkyne (e.g., phenylacetylene, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol)
-
Copper(I) iodide (CuI, 0.04 mmol)
-
Base (e.g., Triethylamine, 2.0 mmol)
-
Degassed solvent (e.g., THF, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the 2-halo-4-methoxypyridin-3-amine, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent, terminal alkyne, and base via syringe.
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Reagent Selection Strategy
The choice of the optimal 2-halo-4-methoxypyridin-3-amine reagent depends on a balance of factors including desired reactivity, cost, and the specific requirements of the synthetic route.
Caption: Decision tree for selecting the appropriate 2-halo-4-methoxypyridin-3-amine reagent.
-
2-Iodo-4-methoxypyridin-3-amine is the reagent of choice when high reactivity and mild reaction conditions are critical. It is particularly advantageous in complex syntheses where sensitive functional groups are present.
-
This compound offers a good balance between reactivity and cost. It is a versatile and widely used reagent that provides good to excellent yields in many standard cross-coupling reactions.
-
2-Chloro-4-methoxypyridin-3-amine is the most cost-effective option. However, its lower reactivity necessitates the use of more specialized and often more expensive catalyst systems, as well as potentially harsher reaction conditions. It is a suitable alternative when cost is the primary driver and the substrate is tolerant to more forcing conditions.
By carefully considering these factors and utilizing the provided experimental guidelines, researchers can make informed decisions to optimize their synthetic strategies and efficiently access a diverse range of valuable substituted pyridine derivatives.
A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Bromo-4-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of key chemical intermediates is a cornerstone of efficient drug discovery and development. 2-Bromo-4-methoxypyridin-3-amine is a valuable substituted pyridine building block, and the selection of an optimal synthetic route is critical for managing research timelines and budgets. This guide provides a comparative analysis of two potential synthetic pathways to this target molecule, offering a cost-benefit analysis based on estimated yields, reagent costs, and procedural complexity.
At a Glance: Comparison of Synthetic Routes
Two plausible synthetic routes to this compound are presented: a direct, single-step bromination and a multi-step pathway involving nitration and subsequent reduction. The following table summarizes the key quantitative metrics for each proposed route.
| Parameter | Route 1: Direct Bromination | Route 2: Multi-step Synthesis |
| Starting Material | 4-Methoxypyridin-3-amine | 2-Bromo-4-methoxypyridine |
| Key Reagents | N-Bromosuccinimide (NBS) | Nitric Acid, Sulfuric Acid, Iron powder, HCl |
| Number of Steps | 1 | 2 |
| Estimated Overall Yield | 75% (estimated) | 50% (estimated) |
| Estimated Cost per Gram of Product | Lower | Higher |
| Simplicity | High | Moderate |
| Safety/Environmental Concerns | Use of a brominating agent | Use of strong acids, potential for exothermic reaction |
Experimental Protocols
Below are the detailed proposed methodologies for the two synthetic routes. These protocols are based on established chemical principles and analogous reactions reported in the literature.
Route 1: Direct Bromination of 4-Methoxypyridin-3-amine
This route offers a direct and potentially high-yielding approach to the target compound through electrophilic aromatic substitution. The amino and methoxy groups are activating and will direct the incoming electrophile. While regioselectivity can be a challenge in substituted pyridines, direct bromination at the 2-position is a plausible outcome.
Experimental Procedure:
-
To a solution of 4-methoxypyridin-3-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, cool the mixture to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Multi-step Synthesis from 2-Bromo-4-methoxypyridine
This two-step route involves the introduction of a nitro group, which is subsequently reduced to the desired amine. This pathway may offer an alternative where the regioselectivity of the initial bromination is not a concern.
Step 1: Nitration of 2-Bromo-4-methoxypyridine
-
To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-Bromo-4-methoxypyridine (1.0 eq) while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 2-Bromo-4-methoxy-3-nitropyridine.
Step 2: Reduction of the Nitro Group
-
To a solution of 2-Bromo-4-methoxy-3-nitropyridine (1.0 eq) in ethanol and water, add iron powder (excess) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter through celite to remove the iron salts, and concentrate the filtrate.
-
Basify the residue with an aqueous solution of sodium carbonate and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield this compound.
Cost-Benefit Analysis
A detailed breakdown of the estimated costs and benefits of each route is provided below.
Quantitative Data Summary
| Metric | Route 1: Direct Bromination | Route 2: Multi-step Synthesis |
| Starting Material Cost (per gram) | 4-Methoxypyridin-3-amine: ~$230/g | 2-Bromo-4-methoxypyridine: ~$48/g |
| Key Reagent Cost (per gram) | N-Bromosuccinimide: ~$0.17/g | Nitric Acid: ~
|
| Solvent & Workup Cost | Moderate | High |
| Labor Cost (Time) | Lower (1 step) | Higher (2 steps) |
| Throughput | Higher | Lower |
| Waste Generation | Lower | Higher |
Analysis:
-
Route 1 (Direct Bromination) is highly attractive due to its simplicity and atom economy. The single-step nature significantly reduces labor time and the use of hazardous solvents and reagents. The primary drawback is the high cost of the starting material, 4-methoxypyridin-3-amine. However, the potentially high yield and reduced processing costs could make this route more economical for smaller-scale research and development where time and simplicity are prioritized. The regioselectivity of the bromination would need to be experimentally verified.
-
Route 2 (Multi-step Synthesis) begins with a more affordable starting material, 2-Bromo-4-methoxypyridine. However, the two-step process introduces additional complexity, labor, and potential for yield loss at each stage. The use of strong acids in the nitration step requires careful handling and waste disposal considerations. This route might be more cost-effective for larger-scale synthesis where the lower cost of the initial starting material outweighs the increased processing costs, assuming acceptable yields can be achieved for both steps.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Route 1: Direct Bromination.
Caption: Route 2: Multi-step Synthesis.
Conclusion
For researchers and drug development professionals, the choice between these two synthetic routes to this compound will depend on the specific project requirements.
-
For rapid, small-scale synthesis and proof-of-concept studies, the direct bromination (Route 1) is likely the superior choice due to its simplicity and speed, provided the starting material cost is manageable and the regioselectivity is favorable.
-
For larger-scale production where raw material cost is a primary driver, the multi-step synthesis (Route 2) may be more economically viable, despite the increased complexity and potential for lower overall yield.
Experimental validation of both routes is recommended to determine the actual yields, purity, and scalability, which will ultimately inform the most cost-effective and efficient method for obtaining this compound for your research needs.
The Rise of Methoxypyridine Derivatives in Kinase Inhibition: A Comparative Review
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Among the myriad of scaffolds explored, 2-Bromo-4-methoxypyridin-3-amine and its derivatives have emerged as a promising class of compounds, particularly in the targeting of the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation often dysregulated in cancer.
This guide provides a comprehensive comparison of sulfonamide methoxypyridine derivatives, stemming from a 5-bromo-2-methoxypyridin-3-amine precursor, with other classes of PI3K/mTOR inhibitors. We present key experimental data, detailed protocols for relevant assays, and visualizations of the targeted signaling pathway and experimental workflows to offer a practical resource for advancing kinase inhibitor research.
Performance Comparison of Kinase Inhibitors
The inhibitory activity of novel sulfonamide methoxypyridine derivatives has been evaluated against PI3Kα and mTOR kinases, demonstrating potent inhibition. For comparative purposes, the performance of these compounds is presented alongside other classes of PI3K inhibitors currently in clinical development.
| Compound Class | Example Compound | Target(s) | IC50 (nM) | Clinical Trial Phase (if applicable) | Reference |
| Sulfonamide Methoxypyridine | Compound 22c | PI3Kα / mTOR | PI3Kα: 0.22, mTOR: 23 | Preclinical | [1] |
| Pan-PI3K Inhibitor | Buparlisib (BKM120) | PI3Kα, β, γ, δ | PI3Kα: 52, PI3Kβ: 166, PI3Kγ: 262, PI3Kδ: 116 | Phase III | [2] |
| Isoform-Selective PI3Kα Inhibitor | Alpelisib (BYL719) | PI3Kα | PI3Kα: 5 | Approved | [3][4] |
| Dual PI3K/mTOR Inhibitor | Gedatolisib (PF-05212384) | PI3Kα, γ / mTOR | PI3Kα: 0.4, PI3Kγ: 5.4, mTOR: 1.6 | Phase II |
Unraveling the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The diagram below illustrates the key components of this pathway and the points of inhibition by dual PI3K/mTOR inhibitors.
Experimental Protocols
Synthesis of Sulfonamide Methoxypyridine Derivatives
The following protocol describes the general synthesis of sulfonamide methoxypyridine derivatives, exemplified by the synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, a key intermediate.
Materials:
-
5-bromo-2-methoxypyridin-3-amine
-
2,4-difluorobenzenesulfonyl chloride
-
Anhydrous pyridine
-
Water
-
Hexane
Procedure:
-
Dissolve 5-bromo-2-methoxypyridin-3-amine (1 equivalent) in anhydrous pyridine.
-
Add 2,4-difluorobenzenesulfonyl chloride (1.2 equivalents) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Evaporate the solvent under reduced pressure.
-
Add water to the residue and stir for 1 hour.
-
Collect the precipitate by filtration, wash with hexane, and dry to yield the product.
In Vitro Kinase Inhibition Assay
This protocol outlines a generalized workflow for determining the in vitro inhibitory activity of a compound against a target kinase.
Materials:
-
Kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Test compound
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the kinase enzyme and ATP in the appropriate assay buffer.
-
Add the serially diluted test compound to the wells.
-
Incubate the plate at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding the specific substrate.
-
Incubate the plate at 30°C for a defined period.
-
Stop the reaction according to the assay kit instructions.
-
Add the detection reagent to measure kinase activity, which is typically inversely proportional to the amount of inhibitor.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Plot the signal versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Concluding Remarks
Derivatives of this compound represent a highly promising scaffold for the development of potent dual PI3K/mTOR inhibitors. The exceptional potency of compounds such as 22c highlights the potential of this chemical series.[1] When compared to other classes of PI3K inhibitors, the methoxypyridine derivatives offer a competitive profile, although further studies are required to fully assess their selectivity, pharmacokinetic properties, and in vivo efficacy. The provided protocols and diagrams serve as a foundational resource for researchers aiming to explore and optimize this and other related kinase inhibitor scaffolds. As the landscape of cancer therapeutics continues to evolve, the strategic design and rigorous evaluation of novel inhibitors based on versatile building blocks like this compound will be paramount in the development of next-generation targeted therapies.
References
Comparative Analysis of the Metabolic Stability of Methoxypyridine Isomers
A guide for researchers in drug discovery and development providing a comparative overview of the metabolic stability of 2-, 3-, and 4-methoxypyridine isomers, supported by experimental data and detailed protocols.
Introduction
Methoxypyridine scaffolds are prevalent in a wide range of pharmaceuticals and bioactive molecules. The position of the methoxy group on the pyridine ring can significantly influence the compound's physicochemical properties, target engagement, and, critically, its metabolic fate. Understanding the metabolic stability of these isomers is paramount for medicinal chemists to design molecules with optimized pharmacokinetic profiles, enhancing their potential for clinical success. This guide provides a comparative study of the metabolic stability of 2-, 3-, and 4-methoxypyridine, focusing on data from in vitro assays and outlining the experimental protocols for their assessment.
Data Presentation
The metabolic stability of a compound is typically assessed by its half-life (t½) and intrinsic clearance (CLint) in in vitro systems such as human liver microsomes (HLM) or hepatocytes.[1] These parameters provide a quantitative measure of how rapidly a compound is metabolized by drug-metabolizing enzymes.
| Isomer | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathways |
| 2-Methoxypyridine | Human Liver Microsomes | Data not available | Data not available | Expected to be relatively stable; potential for O-demethylation and ring hydroxylation. |
| 3-Methoxypyridine | Human Liver Microsomes | Data not available | Data not available | Prone to oxidation, including O-demethylation and ring hydroxylation. |
| 4-Methoxypyridine | Human Liver Microsomes | ~79.7 (for 4-methoxy-α-PVP)[2] | ~8.7 (for 4-methoxy-α-PVP)[2] | O-demethylation, Ring Hydroxylation, N-Oxidation.[2] |
Note: Direct comparative experimental data for the parent methoxypyridine isomers is limited in publicly available literature. The data for 4-methoxypyridine is derived from a study on 4-methoxy-α-PVP, a derivative, and should be interpreted with caution as the additional substituent will influence metabolism.[2] General knowledge of pyridine metabolism suggests that all isomers are susceptible to O-demethylation, ring hydroxylation, and N-oxidation to varying degrees.
Discussion of Metabolic Stability
The position of the methoxy group is a key determinant of the metabolic fate of the methoxypyridine isomers.
-
2-Methoxypyridine: The methoxy group at the 2-position can sterically hinder the approach of metabolizing enzymes to the nitrogen atom, potentially reducing the rate of N-oxidation. Furthermore, the electronic effect of the methoxy group at this position may render the pyridine ring less susceptible to oxidative metabolism, leading to a generally higher metabolic stability compared to the other isomers. Indeed, in drug discovery programs, the replacement of a metabolically labile group with a 2-methoxypyridine moiety has been shown to significantly improve metabolic stability.
-
3-Methoxypyridine: With the methoxy group at the 3-position, the nitrogen atom is more exposed, making it more susceptible to N-oxidation. The pyridine ring is also activated towards electrophilic attack, potentially leading to a higher rate of ring hydroxylation. Compounds containing a 3-methoxy-2-aminopyridine moiety have been noted to possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, though they can be susceptible to metabolic oxidation leading to the formation of reactive metabolites.
-
4-Methoxypyridine: The 4-methoxy substituent can activate the pyridine ring towards oxidation. A study on 4-methoxy-α-PVP, a derivative of 4-methoxypyridine, in human liver microsomes (HLM) reported a half-life of approximately 79.7 minutes and an intrinsic clearance of 8.7 µL/min/mg.[2] The primary metabolic pathways identified were O-demethylation to form the corresponding hydroxypyridine, followed by further oxidation and glucuronidation.[2] This suggests that 4-methoxypyridine itself is likely a substrate for cytochrome P450 (CYP) enzymes, undergoing significant metabolism.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the metabolic stability of compounds like methoxypyridine isomers.
Microsomal Stability Assay
This assay is a common in vitro method to evaluate the Phase I metabolic stability of a compound using liver microsomes, which are rich in cytochrome P450 enzymes.
Materials:
-
Test compound (methoxypyridine isomer)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer.
-
Add the HLM suspension to a final protein concentration of 0.5 mg/mL.
-
Add the test compound stock solution to a final concentration of 1 µM. The final concentration of the organic solvent should be low (e.g., <1%) to avoid enzyme inhibition.
-
Pre-incubate the plate at 37°C for a few minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
For control incubations (time zero and no-NADPH controls), add an equivalent volume of phosphate buffer instead of the NADPH regenerating system.
-
-
Incubation and Termination:
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Hepatocyte Stability Assay
This assay utilizes intact liver cells, providing a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic enzymes and cellular uptake processes.
Materials:
-
Test compound (methoxypyridine isomer)
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (for LC-MS/MS analysis)
-
Multi-well plates suitable for cell culture
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and density.
-
Seed the hepatocytes in multi-well plates at a desired density (e.g., 0.5 x 10^6 cells/mL) and allow them to attach or use them in suspension.
-
-
Incubation:
-
Prepare a stock solution of the test compound.
-
Add the test compound to the hepatocyte culture medium to achieve the final desired concentration (e.g., 1 µM).
-
Remove the medium from the plated hepatocytes (if applicable) and add the medium containing the test compound. For suspension assays, add the test compound directly to the cell suspension.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
-
Sampling and Termination:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation mixture (cells and medium).
-
Terminate the metabolic activity by adding a volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Homogenize or lyse the samples to ensure extraction of the compound from the cells.
-
Centrifuge the samples to pellet cell debris and proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound in the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time. CLint is typically expressed as µL/min/10^6 cells.
-
Mandatory Visualization
Experimental Workflow for Metabolic Stability Assessment
References
Safety Operating Guide
Proper Disposal of 2-Bromo-4-methoxypyridin-3-amine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromo-4-methoxypyridin-3-amine. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and compliant disposal of this chemical waste, thereby protecting laboratory personnel and the environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data of the closely related isomer, 4-Bromo-3-methoxypyridin-2-amine, and general best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Hazard Information
Based on data for the isomer 4-Bromo-3-methoxypyridin-2-amine, this compound should be handled as a hazardous substance. The primary anticipated hazards are summarized in the table below.[1] Personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. All handling of this compound should occur in a well-ventilated area or a chemical fume hood.[1]
| Property | Value | Reference |
| CAS Number | Not available for this compound. (Isomer: 1804876-78-5) | [1] |
| Molecular Formula | C₆H₇BrN₂O | |
| Molecular Weight | 203.04 g/mol | |
| Anticipated Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
| Anticipated Signal Word | Warning | [1] |
| GHS Pictogram | Irritant | [1] |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be followed for the safe disposal of this compound and any materials contaminated with it.
1.0 Personal Protective Equipment (PPE)
1.1. Before handling the waste, ensure that appropriate PPE is worn, including chemically resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[1]
2.0 Waste Segregation and Collection
2.1. Designate a specific, properly labeled hazardous waste container for this compound waste.[2][3] 2.2. The container must be made of a compatible material (e.g., polyethylene) and be in good condition with a secure, sealable lid.[3] 2.3. Carefully transfer the waste chemical into the designated container. Avoid creating dust. 2.4. Any materials contaminated with this compound, such as weighing paper, pipette tips, and gloves, must also be placed in the hazardous waste container.[3]
3.0 Labeling and Storage
3.1. The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] 3.2. Securely seal the container.[5] 3.3. Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[2] 3.4. The storage area should be clearly marked as a hazardous waste storage area.[4]
4.0 Final Disposal
4.1. Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. 4.2. All disposal must be conducted in accordance with local, state, and federal regulations.[2] Do not dispose of this chemical in the regular trash or down the drain.[1] 4.3. Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Bromo-4-methoxypyridin-3-amine
Essential Safety and Handling Guide for 2-Bromo-4-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
I. Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, it should be handled as a hazardous substance due to its chemical structure as an aromatic amine and a brominated pyridine derivative. Similar compounds are known to cause skin, eye, and respiratory irritation.[1][2][3]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[4][5] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[4][6] A fully buttoned laboratory coat.[4] | Prevents skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood.[7] If dust or aerosols may be generated, a NIOSH-approved N95 dust mask or higher-level respirator is necessary.[4][8] | Minimizes inhalation of the compound. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material.[4][6] | Protects feet from spills. |
II. Operational Plan: Step-by-Step Handling Procedures
A. Engineering Controls:
-
Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[7]
-
Ensure an emergency eyewash station and safety shower are readily accessible within the immediate work area.[9]
B. Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, perform this task in a fume hood to avoid generating and inhaling dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions involving this compound within a fume hood.
-
Post-Handling: After handling, decontaminate the work area. Remove gloves using the proper technique to avoid skin contact and wash hands thoroughly with soap and water.[10]
III. Disposal Plan: Waste Management
All waste containing this compound must be treated as hazardous chemical waste.
A. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated weighing paper, pipette tips, and gloves, in a designated, clearly labeled hazardous waste container.[1] The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.[1][11]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[12]
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[2][12]
B. Storage and Disposal:
-
Store sealed waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.[1][2]
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.[2][11]
-
Do not dispose of this chemical down the drain or in regular trash.[2]
IV. Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[12] For large spills, evacuate the area and contact your institution's EHS department immediately.[12] |
Visual Workflow for Handling and Disposal
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. 2-Bromo-3-methoxypyridine 97 24100-18-3 [sigmaaldrich.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. ehs.providence.edu [ehs.providence.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
